Adenosine-d2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-QTYQXZHASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Adenosine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Adenosine-d2. Deuterium-labeled compounds are invaluable tools in drug discovery and development, serving as internal standards for mass spectrometry-based quantification, probes for metabolic studies, and for potentially improving the pharmacokinetic profiles of therapeutic agents. This document details established methodologies for the selective deuteration of adenosine (B11128), presents quantitative data in a clear format, and provides experimental protocols for key reactions.
Introduction to Deuterated Adenosine
Adenosine, a purine (B94841) nucleoside, plays a crucial role in various physiological processes. The selective incorporation of deuterium (B1214612) into the adenosine molecule, creating isotopologues like this compound, allows researchers to track its metabolic fate and quantify its presence with high precision. The most common sites for deuterium labeling on the adenosine core are the C2 and C8 positions of the adenine (B156593) ring, as the protons at these positions are more susceptible to exchange. This guide will focus on the synthesis of adenosine deuterated at these positions.
Synthetic Strategies for this compound
The synthesis of this compound, specifically 2,8-dideuteroadenosine, can be achieved through catalytic hydrogen-isotope exchange (HIE) reactions. These methods offer a direct and efficient way to introduce deuterium into the purine ring of adenosine. Below are established methods for the mono-deuteration of adenosine at the C8 and C2 positions, which can be combined to achieve di-deuteration.
Ruthenium-Nanoparticle-Catalyzed H/D Exchange
A highly effective method for the deuteration of purine nucleosides utilizes ruthenium nanoparticles (RuNPs) as a catalyst. This approach allows for the selective deuteration of both the C2 and C8 positions of adenosine under relatively mild conditions.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound via catalytic H/D exchange.
Platinum-Catalyzed H/D Exchange at C8
An alternative method for selective deuteration at the C8 position involves the use of a platinum catalyst. This method is particularly effective for achieving high levels of deuterium incorporation at this specific site.
Chemical Reaction for the Synthesis of [8-D]Adenosine:
Caption: Platinum-catalyzed deuteration of Adenosine at the C8 position.
Quantitative Data
The efficiency of deuterium incorporation is a critical parameter in the synthesis of isotopically labeled compounds. The following table summarizes the quantitative data for the deuteration of adenosine using the ruthenium-nanoparticle-catalyzed method.
| Position | Catalyst | Deuterium Source | Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
| C2 | RuNPs | D2 gas (1 bar) | THF | 100 | 1 | >95[1] |
| C8 | RuNPs | D2 gas (1 bar) | THF | 100 | 1 | >95[1] |
| C2 & C8 | RuNPs | D2 gas (1 bar) | THF | 100 | 1 | >95 (for both positions)[1] |
Experimental Protocols
Protocol for the Synthesis of 2,8-dideuteroadenosine (this compound) via RuNP-Catalyzed H/D Exchange
This protocol is based on the method described by Salwiczek et al. and is designed to achieve high levels of deuteration at both the C2 and C8 positions of adenosine.
Materials and Equipment:
-
Adenosine
-
Ruthenium nanoparticles (RuNPs) on a suitable support (e.g., carbon)
-
Deuterium gas (D2)
-
Deuterated water (D2O)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for purification (e.g., column chromatography)
-
NMR spectrometer and Mass spectrometer for analysis
Procedure:
-
Catalyst Preparation: If not commercially available, prepare RuNPs on a suitable support according to established literature procedures.
-
Reaction Setup: In a high-pressure reaction vessel, add adenosine and the RuNP catalyst.
-
Solvent Addition: Add anhydrous THF and a small amount of D2O to the vessel.
-
Deuterium Gas Introduction: Seal the vessel and purge with D2 gas several times before pressurizing to the desired pressure (e.g., 1 bar).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the designated time (e.g., 1 hour).
-
Work-up: After cooling the reactor to room temperature, carefully vent the D2 gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain pure this compound.
-
Analysis: Confirm the structure and determine the percentage of deuterium incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for the Synthesis of [8-D]Adenosine via Platinum-Catalyzed H/D Exchange
This protocol is adapted from the method described by Heys and coworkers for the selective deuteration of the C8 position.
Materials and Equipment:
-
Adenosine
-
Platinum(IV) oxide (PtO2)
-
Deuterated water (D2O)
-
Reaction vial with a septum
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for purification
-
NMR spectrometer and Mass spectrometer for analysis
Procedure:
-
Reaction Setup: Place adenosine and PtO2 in a reaction vial.
-
Solvent Addition: Add D2O to the vial.
-
Reaction: Seal the vial and heat the mixture with stirring at a specified temperature (e.g., 100-130 °C) for a designated period (e.g., 24-48 hours).
-
Work-up: After cooling, filter the reaction mixture to remove the platinum catalyst.
-
Purification: Lyophilize the filtrate to remove the D2O. The resulting solid can be further purified if necessary, for example, by recrystallization.
-
Analysis: Characterize the product and determine the deuterium incorporation at the C8 position by ¹H NMR and mass spectrometry.
Conclusion
The synthesis of this compound is readily achievable through catalytic hydrogen-isotope exchange methods. The ruthenium-nanoparticle-catalyzed approach offers a versatile and efficient route to both mono- and di-deuterated adenosine with high levels of isotopic enrichment. The platinum-catalyzed method provides a reliable alternative for selective C8 deuteration. These detailed protocols and quantitative data serve as a valuable resource for researchers in need of high-quality, isotopically labeled adenosine for their studies in drug metabolism, pharmacokinetics, and as internal standards for analytical applications. Careful execution of these procedures and thorough analytical characterization are essential to ensure the desired isotopic purity of the final product.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Adenosine (B11128)
This guide provides a comprehensive overview of the core physical and chemical properties of deuterated adenosine, a molecule of significant interest in pharmaceutical research and development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can profoundly alter a molecule's pharmacokinetic and metabolic profile. This document details these changes, offering quantitative data, experimental methodologies, and visual representations of key concepts and pathways to support advanced research.
Introduction to Deuterated Adenosine
Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2][3] Its therapeutic applications are often limited by rapid metabolism, primarily through deamination by adenosine deaminase. Deuteration, the process of substituting hydrogen (¹H) with deuterium (²H or D), is a key strategy employed in medicinal chemistry to enhance a drug's metabolic stability.[4] This substitution can lead to a more favorable pharmacokinetic profile, potentially reducing dosing frequency and improving safety and efficacy.[5]
The fundamental principle behind this approach is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4][5] Consequently, enzymatic reactions involving the cleavage of this bond proceed at a slower rate, hindering metabolic breakdown.[5] This guide explores the specific physical and chemical consequences of this isotopic substitution in adenosine.
Physical and Chemical Properties
The introduction of deuterium results in subtle but significant alterations to the physicochemical properties of adenosine. These changes, while small, can have a notable impact on the molecule's interaction with biological systems.
Comparative Physical Properties
Deuteration modifies properties such as molar volume and lipophilicity. While comprehensive experimental data for all deuterated adenosine species are not centrally available, the general effects of deuterium substitution are well-documented and can be summarized.
| Property | Adenosine (Non-deuterated) | General Effect of Deuteration | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃-ₓDₓN₅O₄ | [6] |
| Molecular Weight | ~267.24 g/mol | Increase by ~1.006 g/mol per D atom | [6] |
| Molar Volume | Not specified | Decreases by ~0.140 cm³ mol⁻¹ per D atom | [4][5] |
| Lipophilicity (logP) | -0.55 (for deoxyadenosine) | Decreases (Δlog Poct ≈ -0.006 per D atom) | [4][5][7] |
| pKa | Not specified | Slightly altered (can be higher or lower) | [4][5] |
| Bond Length (C-H vs C-D) | ~1.09 Å | C-D bond is shorter by ~0.005 Å | [4] |
| Bond Energy (C-H vs C-D) | Standard C-H bond energy | C-D bond is stronger by 1.2–1.5 kcal mol⁻¹ | [4] |
Chemical Stability and Kinetic Isotope Effect
The most significant chemical property altered by deuteration is metabolic stability, a direct result of the Kinetic Isotope Effect (KIE).
-
Kinetic Isotope Effect (KIE) : The cleavage of a C-D bond requires higher activation energy than that of a C-H bond due to its lower ground-state vibrational energy.[5] This leads to a slower reaction rate for metabolic processes that involve the breaking of this bond, quantified as the ratio of rate constants (kH/kD).[4] For cytochrome P450-mediated reactions, this value typically ranges from 1 to 5.[4]
-
Hydrolytic Stability : The stability of the glycosidic bond in adenosine is subject to hydrolysis under acidic conditions. A study on adenosine and its analogues over a pH range of 2-10 showed that hydrolysis follows pseudo-first-order kinetics.[8] While specific data for deuterated adenosine is sparse, the inherent strength of the C-D bond suggests that deuteration at positions involved in the hydrolysis mechanism could further enhance stability.
-
Storage : Stock solutions of deuterated adenosine are typically stored at low temperatures (-20°C for one month or -80°C for up to six months) to ensure stability.[1]
Experimental Protocols
Deuterated adenosine is primarily used as an internal standard for quantitative analysis by NMR or mass spectrometry (GC-MS, LC-MS) and as a tracer in metabolic studies.[1][2]
General Synthesis of Isotopically Labeled Adenosine
The synthesis of deuterated adenosine often involves multi-step chemical processes. While specific protocols vary depending on the desired position of deuteration, a general workflow can be adapted from methods used for synthesizing other isotopically labeled nucleosides. The following protocol is a conceptual adaptation for introducing a deuterium label.
Objective: To synthesize a deuterated adenosine analogue.
Materials:
-
Appropriate starting pyrimidine (B1678525) or purine precursor.
-
Deuterated reagents (e.g., Deuterated reducing agents like NaBD₄, or D₂O for exchange reactions).
-
Protecting group reagents (e.g., Benzoyl chloride for N⁶ protection).[9]
-
Ribofuranosyl donor.
-
Solvents (e.g., DMSO, Acetonitrile).
-
Catalysts and other reagents for ring closure and glycosylation.
Methodology:
-
Deuterium Introduction: The deuterium atom is introduced into an early-stage precursor. This can be achieved via:
-
Reduction: Using a deuterated reducing agent (e.g., NaBD₄) to reduce a carbonyl group to a deuterated alcohol.
-
H/D Exchange: Exchanging acidic protons with deuterium using a solvent like D₂O under basic or acidic conditions.
-
-
Ring Closure/Modification: The deuterated precursor is then used to construct the purine ring system. This step often involves a series of reactions to build the imidazole (B134444) and pyrimidine rings of the adenine (B156593) base.
-
Protection: The reactive functional groups on the deuterated adenine base (e.g., the N⁶-amino group) are protected to prevent side reactions during glycosylation.[9]
-
Glycosylation: The protected deuterated base is coupled with a protected ribofuranose derivative to form the nucleoside. This is a critical step to form the β-N⁹-glycosidic bond.[6]
-
Deprotection: All protecting groups are removed from the base and the sugar moiety to yield the final deuterated adenosine product.
-
Purification: The final product is purified, typically using High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Characterization: The structure and purity of the deuterated adenosine are confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the position and extent of deuteration.
LC-MS Method for Stability Analysis
This protocol outlines a method for assessing the hydrolytic stability of deuterated adenosine, adapted from studies on non-deuterated analogues.[8]
Objective: To determine the rate of hydrolysis of deuterated adenosine at various pH and temperature conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of deuterated adenosine in an appropriate solvent. Create a series of buffered solutions across a desired pH range (e.g., pH 2 to 10).
-
Incubation: Dilute the stock solution into each buffered solution and incubate samples at controlled temperatures (e.g., 40, 60, and 80°C).[8]
-
Time-Point Sampling: At regular intervals, withdraw aliquots from each sample. Quench the reaction immediately, for example, by flash-freezing or neutralizing the pH.
-
LC-MS Analysis:
-
Chromatography: Inject the samples into an HPLC system with a suitable column (e.g., C18) to separate the parent deuterated adenosine from its degradation products (e.g., deuterated adenine).
-
Mass Spectrometry: Use a mass spectrometer to detect and quantify the parent compound and its hydrolytic products. The mass difference will confirm the identity of the deuterated species.[8]
-
-
Data Analysis: Plot the concentration of the remaining deuterated adenosine versus time for each condition. Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) of hydrolysis.
Biological Activity and Signaling Pathways
Adenosine exerts its biological effects by binding to specific adenosine receptors. The improved metabolic stability of deuterated adenosine can lead to prolonged receptor activation and enhanced therapeutic effects.
The primary signaling pathway for the A₂A receptor, a key target in many therapeutic areas, involves the activation of adenylyl cyclase.
Computational studies have shown that deuteration can improve the binding affinity of ligands for the A₂A receptor. For instance, deuteration of specific positions on related adenosine antagonists was predicted to increase binding affinity, leading to a significant fold-increase in potency.[5] This suggests that beyond improving pharmacokinetics, deuteration can also enhance pharmacodynamics.
Conclusion
Deuterated adenosine represents a significant advancement in nucleoside-based therapeutics. The substitution of hydrogen with deuterium provides a powerful tool to overcome the rapid metabolism of native adenosine, primarily through the kinetic isotope effect. This leads to enhanced metabolic stability, potentially longer half-life, and improved drug-like properties. The subtle but impactful changes in physical properties such as lipophilicity and molar volume, combined with the potential for increased receptor affinity, make deuterated adenosine and its analogues highly promising candidates for drug development programs targeting the adenosinergic system. This guide provides the foundational technical knowledge for researchers to explore and leverage these unique properties in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
A Technical Guide to the Commercial Landscape and Application of Adenosine-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability of Adenosine-d2, a crucial tool for a wide range of research applications. Detailed information on suppliers, product specifications, and relevant experimental protocols is presented to assist researchers in sourcing and effectively utilizing this stable isotope-labeled compound.
Commercial Suppliers and Availability of this compound
This compound (CAS No. 82741-17-1), the deuterated form of Adenosine (B11128), is available from several reputable chemical suppliers. The following tables summarize the product offerings from key vendors, providing a comparative overview of their specifications.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Appearance | Storage |
| MedchemExpress | This compound | HY-B0228S6 | 99.56%[1] | 5 mg, 10 mg, 50 mg, 100 mg | White to off-white solid | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
| Clinivex | Adenosine-5',5''-d2 | RCLS2L102182 | Not specified | Available by mg quantity | Not specified | Recommended storage conditions on product label and Certificate of Analysis (COA). Generally, store in tightly closed containers at room temperature, protected from light and moisture, unless otherwise specified.[2] |
| Cayman Chemical | Adenosine | 21232 | ≥98% | 10 mg, 50 mg, 100 mg | A crystalline solid | -20°C[3] |
| Santa Cruz Biotechnology | Adenosine A Receptor Inhibitors | Not applicable for this compound directly | Not applicable | Not applicable | Not applicable | Not applicable |
Note: While Cayman Chemical and Santa Cruz Biotechnology are prominent suppliers of related compounds, their direct listing for this compound was not as explicit as MedchemExpress and Clinivex in the conducted search. Researchers are advised to visit the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82741-17-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁D₂N₅O₄ | [2] |
| Molecular Weight | 269.26 | [2] |
Experimental Protocols: Utilizing this compound as an Internal Standard
This compound is primarily employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]
General Protocol for Quantitative Analysis of Adenosine in Biological Matrices using LC-MS/MS
This protocol outlines a typical workflow for the quantification of adenosine in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte (Adenosine) Stock Solution: Prepare a 1 mg/mL stock solution of adenosine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Internal Standard (this compound) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent as the analyte.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the adenosine stock solution to achieve a range of known concentrations. Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation:
-
To a known volume of the biological sample, add a precise volume of the this compound internal standard working solution.
-
Perform a sample clean-up procedure to remove proteins and other interfering substances. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable analytical column and mobile phase gradient.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for adenosine and this compound will need to be optimized. For adenosine, a common transition is m/z 268.2 → 136.1.[6][7]
4. Data Analysis:
-
Integrate the peak areas of the analyte (adenosine) and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
Adenosine Signaling Pathways
Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[8] The signaling cascades initiated by A1 and A2A receptors are particularly well-characterized.
Caption: Adenosine A1 and A2A Receptor Signaling Pathways.
Activation of the A1 receptor, typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] It can also activate phospholipase C (PLC), leading to an increase in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium.[10] In contrast, the A2A receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP.[9] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets such as the cAMP response element-binding protein (CREB).[11]
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte in a biological matrix using a stable isotope-labeled internal standard like this compound.
Caption: Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard.
This workflow highlights the key steps from initial solution preparation through sample processing and instrumental analysis to the final data processing and quantification, emphasizing the central role of the stable isotope-labeled internal standard in achieving reliable results.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinivex.com [clinivex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 11. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Adenosine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Adenosine-d2. Due to the limited availability of specific stability data for the deuterated form, this guide leverages data from studies on adenosine (B11128) and incorporates the established principles of how deuteration affects molecular stability.
General Storage Recommendations
While specific long-term storage conditions for solid this compound should be obtained from the supplier, general recommendations for adenosine formulations provide a valuable starting point. For Adenosine Injection, USP, storage at a controlled room temperature is advised.
Table 1: Recommended Storage Conditions for Adenosine Formulations
| Formulation | Storage Temperature | Notes |
| Adenosine Injection, USP | 20°C to 25°C (68°F to 77°F) | Do not refrigerate, as crystallization may occur. If crystals form, they can be redissolved by warming to room temperature. The solution must be clear before use.[1] |
Stability of Adenosine Solutions
Studies on diluted adenosine solutions in common intravenous fluids provide insight into its stability in a liquid state. These solutions have demonstrated good stability under both refrigerated and room temperature conditions.
Table 2: Stability of Diluted Adenosine Solutions
| Concentration(s) | Vehicle(s) | Container | Storage Conditions | Duration | Stability |
| 10 µg/mL and 50 µg/mL | 0.9% Sodium Chloride or 5% Dextrose | Polyolefin Infusion Bags | Room Temperature or Refrigerated | At least 14 days | Retained 99% to 101% of the initial concentration.[2] |
The Impact of Deuteration on Stability
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly enhance the metabolic stability of a drug molecule. This is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[3]
For this compound, this suggests a potential for increased resistance to enzymatic degradation in biological systems, which could lead to a longer half-life and altered pharmacokinetic profile compared to non-deuterated adenosine. However, it is crucial to note that the impact of deuteration on chemical stability (e.g., against hydrolysis, oxidation, or photolysis) is not as straightforward and requires specific experimental evaluation.
Experimental Protocol: Stability Assessment of this compound
A comprehensive stability testing program for this compound should be established based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances. The following protocol outlines a general approach for a forced degradation study and long-term stability assessment.
Forced Degradation Study
The purpose of a forced degradation study is to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Subject the samples to a range of stress conditions as outlined in the diagram above. This should include acidic, basic, oxidative, thermal, and photolytic stress.
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent drug from any degradation products. The method should be validated to ensure specificity, linearity, accuracy, and precision.
-
Degradant Characterization: If significant degradation is observed, characterize the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to establish a re-test period for the drug substance.
Experimental Workflow for Long-Term Stability
Caption: Workflow for a long-term stability study of this compound.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months and annually thereafter for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.
Adenosine Signaling Pathway
To provide a broader context for the use of this compound in research, the following diagram illustrates a key signaling pathway involving the adenosine A2A receptor, which is often studied in conjunction with the dopamine (B1211576) D2 receptor.
Adenosine A2A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Adenosine A2A receptor.
This pathway highlights how adenosine, by binding to its A2A receptor, initiates a cascade of intracellular events, ultimately leading to changes in gene expression. The use of a stable, deuterated form of adenosine can be advantageous in studying these pathways with greater control over its metabolic fate.
References
Adenosine-d2 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Adenosine-d2, a deuterated analog of the endogenous nucleoside adenosine (B11128). This document details its chemical properties, the rationale for its use in research, relevant experimental protocols, and the signaling pathways it modulates.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for this compound and its parent compound, Adenosine, are summarized below.
| Property | This compound | Adenosine (Unlabeled) |
| CAS Number | 82741-17-1[1][2][3] | 58-61-7[1] |
| Molecular Formula | C₁₀H₁₁D₂N₅O₄[1][2] | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 269.25 g/mol [1][2] | 267.24 g/mol |
| Appearance | White to off-white solid[1][2] | Solid |
| Synonyms | Adenine riboside-d2, D-Adenosine-d2[1][2] | Adenine riboside, D-Adenosine |
Introduction to Deuterated Compounds in Research
Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule like adenosine results in a compound that is chemically similar to its parent but with a slightly higher mass. This seemingly minor change offers significant advantages in various research applications.
The primary benefit of deuteration lies in the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed more slowly when a C-D bond is present at that position. This property can:
-
Improve metabolic stability: By slowing down metabolism, deuterated compounds can have a longer half-life in biological systems.[2]
-
Reduce the formation of toxic metabolites: Altering the metabolic pathway can decrease the production of harmful byproducts.[2]
-
Enhance bioavailability: Slower breakdown can lead to higher circulating levels of the compound.[4]
In the context of this compound, its primary utility is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as a tracer in metabolic studies.[5]
Adenosine Signaling Pathways
Adenosine exerts its physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.
-
A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.
-
A₂A and A₂B Receptors: These receptors are generally coupled to Gₛ proteins, which stimulate adenylyl cyclase activity and increase intracellular cAMP levels.
The following diagram illustrates the canonical signaling pathways for the four adenosine receptor subtypes.
A particularly well-studied interaction is the antagonistic relationship between the Adenosine A₂A receptor and the Dopamine D₂ receptor, which often form heteromeric complexes in the brain. Activation of the A₂A receptor can decrease the affinity and signaling of the D₂ receptor. This interaction is a key area of research in neurodegenerative disorders like Parkinson's disease.
The diagram below depicts the interaction between the A₂A and D₂ receptors.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be utilized as a tool compound or internal standard.
Radioligand Binding Assay for Adenosine A₂A Receptor
This protocol is used to determine the binding affinity of a test compound for the A₂A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine A₂A receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]CGS21680 (a selective A₂A agonist).[6]
-
This compound (or unlabeled adenosine) as a competitor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the A₂A receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a non-specific ligand (e.g., 100 µM NECA) (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of [³H]CGS21680 at a final concentration close to its Kd (e.g., 10 nM).[6]
-
100 µL of the membrane preparation (20-40 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP through A₂A (Gs-coupled) or A₁ (Gi-coupled) receptors.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO-A₂A or CHO-A₁).
-
Assay medium (e.g., DMEM with 50 mM HEPES).
-
Adenosine deaminase (to remove endogenous adenosine).
-
Rolipram (B1679513) (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (B1673556) (to stimulate cAMP production in Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Preparation:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with the assay medium.
-
Pre-incubate the cells with adenosine deaminase and rolipram for 20-30 minutes.
-
For Gi-coupled receptor assays, add forskolin to stimulate basal cAMP levels.
-
Add various concentrations of the test compound (e.g., this compound).
-
Incubate at 37°C for 30-60 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Experimental Workflow: Studying GPCR Heteromerization
Investigating the interaction between adenosine and other GPCRs, such as the A₂A-D₂ heteromer, requires a multi-faceted approach. The following workflow outlines the key steps in characterizing such interactions.
This comprehensive guide provides a solid foundation for researchers working with this compound. By understanding its properties, the signaling pathways it influences, and the experimental methods for its application, scientists can effectively utilize this valuable tool in drug discovery and development.
References
- 1. Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is paramount for making critical decisions regarding its safety and efficacy. The precision and reliability of pharmacokinetic data, which describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, heavily rely on the robustness of the bioanalytical methods used. Central to achieving this precision is the use of deuterated internal standards, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated standards in pharmacokinetic studies.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the superior choice.[2][3]
The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its stable isotope, deuterium (B1214612), the molecular weight of the standard is increased, allowing it to be distinguished from the analyte by a mass spectrometer.[4] However, its chromatographic behavior, extraction efficiency, and ionization response are virtually identical to the unlabeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, including sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[5][6]
Quantitative Impact: A Comparison of Deuterated vs. Analog Internal Standards
The theoretical advantages of using deuterated internal standards are consistently validated by empirical data. Numerous studies have demonstrated their superior performance in terms of accuracy and precision compared to structural analogs.
Table 1: Comparison of Bioanalytical Method Performance for Kahalalide F Using Analog vs. Deuterated Internal Standards [7]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analog IS | 96.8 | 8.6 | p<0.0005 (significant deviation from 100%) |
| Deuterated IS | 100.3 | 7.6 | p=0.5 (no significant deviation from 100%) |
Table 2: Performance Comparison for the Immunosuppressant Drug Sirolimus [2]
| Parameter | Deuterated Internal Standard (Sirolimus-d3) | Analog Internal Standard (Everolimus) |
| Accuracy (% Bias) | ||
| Low QC | -2.5% | -12.8% |
| Mid QC | 1.2% | -8.5% |
| High QC | 3.8% | -5.2% |
| Precision (% CV) | ||
| Low QC | 4.1% | 10.5% |
| Mid QC | 2.8% | 7.8% |
| High QC | 3.5% | 6.1% |
| Matrix Effect (% CV of IS-normalized MF) | < 5% | 18.7% |
These data clearly illustrate the tangible benefits of employing deuterated internal standards, leading to more reliable and robust data for critical decision-making in the drug development pipeline.
Experimental Workflows and Logical Relationships
The selection and implementation of a deuterated internal standard follow a logical workflow to ensure the development of a robust and reliable bioanalytical method.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
A typical workflow for a pharmacokinetic study, from sample collection to data analysis, highlights the central role of the deuterated internal standard.
Caption: A generalized workflow for a pharmacokinetic study using a deuterated internal standard.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments in a typical pharmacokinetic study utilizing deuterated internal standards.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common, rapid, and straightforward method for removing proteins from plasma or serum samples.
-
Materials and Reagents:
-
Plasma/serum samples
-
Deuterated internal standard working solution (in a water-miscible organic solvent like acetonitrile (B52724) or methanol)
-
Acetonitrile (ACN) or methanol (B129727) (MeOH), often containing 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Aliquot 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add 300 µL of the deuterated internal standard working solution in acetonitrile (a 3:1 ratio of precipitant to sample is common).[8]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to protein precipitation, effectively removing interfering matrix components.
-
Materials and Reagents:
-
Plasma/serum samples
-
Deuterated internal standard
-
SPE cartridges (e.g., C18, mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., water or a specific buffer)
-
Wash solvent(s) (e.g., water, weak organic solvent)
-
Elution solvent (e.g., methanol, acetonitrile, often with a modifier like formic acid or ammonium (B1175870) hydroxide)
-
SPE manifold (vacuum or positive pressure)
-
-
Procedure:
-
Sample Pre-treatment: Dilute the plasma/serum sample (e.g., 1:1 with an appropriate buffer) and add the deuterated internal standard.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water or equilibration buffer through the cartridge. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of a wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences. A second wash with a stronger solvent may be used to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5][9]
-
Protocol 3: LC-MS/MS Bioanalytical Method Validation
A validated LC-MS/MS method is crucial for ensuring the reliability of pharmacokinetic data. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA, ICH M10).
-
Validation Parameters:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and the deuterated IS.[10]
-
Calibration Curve and Linearity: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n≥5) over at least three separate runs. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (%CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/IS peak area ratio in post-extraction spiked samples from at least six different matrix sources to that in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.[2]
-
Recovery: Determine the extraction efficiency by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of the analyte and deuterated IS in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.
-
Protocol 4: In Vitro Metabolic Stability Assay
This assay is used to determine the rate at which a drug candidate is metabolized by liver enzymes, providing an early indication of its in vivo clearance.
-
Materials and Reagents:
-
Test compound (and its non-deuterated analog for comparison)
-
Deuterated internal standard
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Ice-cold acetonitrile (for reaction termination)
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube or well containing ice-cold acetonitrile and the deuterated internal standard to stop the reaction and precipitate the proteins.[4][11]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. The rate of disappearance is used to determine the in vitro half-life and intrinsic clearance.
-
The Kinetic Isotope Effect: A Key Consideration
When a hydrogen atom is replaced with a deuterium atom at a site of metabolic cleavage, the C-D bond, being stronger than the C-H bond, can be more difficult for enzymes to break. This can lead to a slower rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE).[12] While often a consideration in the design of "deuterated drugs" to intentionally slow metabolism and improve pharmacokinetic properties, it is also a factor to be aware of when using deuterated compounds as internal standards.[13][14] However, for most applications as an internal standard where the deuteration is not at a primary site of metabolism, the KIE is negligible and does not significantly affect the compound's ability to track the analyte.
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their near-identical physicochemical properties to the analyte of interest enable unparalleled accuracy and precision in quantitative bioanalysis by effectively compensating for variability in sample preparation and instrument response.[1] The adoption of deuterated standards, supported by robust and validated experimental protocols, is a best practice that ensures the generation of high-quality, reliable data. This, in turn, empowers researchers, scientists, and drug development professionals to make informed decisions, ultimately accelerating the journey of promising drug candidates from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. affinisep.com [affinisep.com]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Adenosine in Biological Matrices using Adenosine-d2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of adenosine (B11128) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Adenosine-d2 as a stable isotope-labeled internal standard.
Introduction
Adenosine is a crucial endogenous nucleoside that plays a significant role in various physiological and pathological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2] Accurate quantification of adenosine levels in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision by compensating for variations in sample preparation and instrument response.[4][5] While other stable isotope-labeled compounds like 13C- and 15N-labeled adenosine are also effective, deuterated standards like this compound offer a reliable and cost-effective option.[1][2][4] This application note details a robust LC-MS/MS method for the quantification of adenosine in various biological samples.
Principle of the Method
This method employs a stable isotope dilution strategy. A known amount of this compound, which is chemically identical to adenosine but has a different mass, is added to the samples at the beginning of the sample preparation process. Both the analyte (adenosine) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. The chromatographic separation is achieved using a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of adenosine to that of this compound is used to calculate the concentration of adenosine in the sample, thereby correcting for any analyte loss during sample processing and variations in instrument performance.
Experimental Protocols
-
Adenosine (Sigma-Aldrich or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (Milli-Q or equivalent)
-
Biological matrix (e.g., plasma, serum, cell culture media)
-
Adenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenosine in ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare a series of adenosine working solutions for the calibration curve by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.
-
Thaw biological samples (e.g., plasma) on ice.
-
To 50 µL of each sample, standard, or quality control, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see section 3.4).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent[6] |
| Column | Luna C18(2) (3 µm, 150 x 2.0 mm) or equivalent[6] |
| Column Temperature | 35°C[6] |
| Autosampler Temp. | 4°C[6] |
| Mobile Phase A | 25 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.2 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Gradient | Isocratic with 10% Mobile Phase B[6] |
| Run Time | 5 minutes[6] |
| Parameter | Condition |
| Mass Spectrometer | API 3000 or equivalent triple quadrupole mass spectrometer[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6] (Positive mode is commonly used) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V (Negative Ion Mode)[6] |
| Temperature | 450°C[6] |
| MRM Transitions | Adenosine: 268.2 -> 136.1[3] This compound: 270.2 -> 136.1 (Predicted) |
| Collision Energy | Optimized for specific instrument; typically around 30 V[6] |
Note: The MRM transition for this compound is predicted based on the fragmentation of adenosine where the cleavage occurs at the glycosidic bond, leaving the deuterated adenine (B156593) moiety intact. The precursor ion will have a mass of +2 Da compared to adenosine, while the product ion (adenine) will have the same mass.
Data Analysis and Quantification
The concentration of adenosine in the samples is determined by constructing a calibration curve. The peak area ratio of adenosine to this compound is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentrations in the unknown samples are then calculated from this regression equation.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a similar LC-MS/MS method for adenosine quantification.[3][7]
| Parameter | Typical Value |
| Linearity Range | 15.6 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL[3][7] |
| Accuracy (% Bias) | Within ±15% of the nominal value[3][7] |
| Precision (% RSD) | < 15%[3][7] |
Visualizations
Caption: Experimental workflow for adenosine quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of adenosine in biological matrices. The simple protein precipitation extraction procedure and rapid chromatographic run time make this method suitable for high-throughput analysis in both research and clinical settings. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring data quality.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. med.und.edu [med.und.edu]
- 7. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Adenosine-d2 in quantitative proteomics.
Application of Adenosine-d2 in Quantitative Proteomics
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling in combination with mass spectrometry has become a powerful tool for quantitative proteomics, enabling the accurate determination of relative protein abundance in different cell states.[1][2][3] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy that involves the incorporation of "heavy" labeled amino acids into proteins.[4][5][6][7] This allows for the differentiation and quantification of proteins from different samples within a single mass spectrometry experiment, minimizing experimental variability.[8]
This document outlines a potential application for this compound, a deuterated version of the nucleoside adenosine (B11128), in quantitative proteomics. While the direct use of deuterated adenosine for global proteome quantification is not a widely documented standard procedure like SILAC using amino acids, it presents a novel approach for investigating the influence of adenosine signaling on protein synthesis and turnover, particularly in specialized cell systems like neuronal cells where adenosine receptors play a critical role.
The proposed methodology leverages the metabolic incorporation of the deuterated ribose moiety of adenosine into the cellular machinery, leading to the labeling of newly synthesized proteins. This approach could be particularly valuable for studying the proteomic consequences of activating adenosine signaling pathways, for instance, through the well-characterized Adenosine A2A and Dopamine (B1211576) D2 receptors, which are known to form heteromers and play crucial roles in various physiological and pathological processes.[9][10][11][12]
Principle of the Method
The core principle of this application is the metabolic incorporation of this compound into the cellular proteome of one cell population, while a control population is cultured with unlabeled ("light") adenosine. Following experimental treatment, the two cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry. The mass difference introduced by the deuterium (B1214612) labels in the peptides allows for the differentiation and relative quantification of proteins from the two populations.
This method can be used to study:
-
Changes in protein expression in response to adenosine receptor agonists or antagonists.
-
The effect of adenosine signaling on protein synthesis and degradation rates.
-
Proteomic alterations in disease models related to adenosine signaling, such as Parkinson's disease or addiction.[9][10]
Experimental Workflow
The overall experimental workflow for a quantitative proteomics experiment using this compound is depicted below.
Caption: Experimental workflow for quantitative proteomics using this compound.
Detailed Experimental Protocol
This protocol provides a general framework for a quantitative proteomics experiment using this compound for metabolic labeling. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Cell culture medium deficient in adenosine
-
Dialyzed fetal bovine serum (FBS)
-
Adenosine (light)
-
This compound (heavy)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 columns for peptide desalting
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For neuronal studies, SH-SY5Y or primary neuronal cultures can be used.
-
For the "light" population, supplement the adenosine-deficient medium with a standard concentration of unlabeled adenosine.
-
For the "heavy" population, supplement the adenosine-deficient medium with this compound at the same concentration.
-
Culture the cells for a sufficient duration to ensure significant incorporation of the label into the proteome. This typically requires several cell divisions.
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., an adenosine A2A receptor agonist).
-
Treat the "light" labeled cells with a vehicle control.
-
Incubate for the desired time to induce changes in protein expression.
-
-
Sample Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells and combine the "light" and "heavy" populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Reduce the proteins by adding DTT and incubating at 56°C.
-
Alkylate the proteins by adding IAA and incubating in the dark at room temperature.
-
Dilute the protein sample and digest with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 column.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins from the raw mass spectrometry data.
-
Quantify the relative abundance of proteins based on the intensity ratios of heavy and light peptide pairs.
-
Perform bioinformatics analysis to identify significantly regulated proteins and affected cellular pathways.
-
Quantitative Data Presentation
The results of a quantitative proteomics experiment using this compound can be summarized in a table format. The following is an example of how to present the quantitative data for proteins that are significantly regulated in response to an adenosine A2A receptor agonist.
| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 0.89 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.75 | Unchanged |
| Q13148 | FOS | Proto-oncogene c-Fos | 3.12 | <0.01 | Upregulated |
| P01100 | MYC | Myc proto-oncogene protein | 2.58 | <0.01 | Upregulated |
| P10636 | CALM1 | Calmodulin | 0.45 | <0.05 | Downregulated |
| P62258 | PPP3CA | Calcineurin subunit B type 1 | 0.51 | <0.05 | Downregulated |
H/L Ratio: Ratio of the abundance of the protein in the heavy (this compound labeled) sample to the light (unlabeled) sample.
Signaling Pathway Visualization
This compound can be a valuable tool for dissecting the proteomic consequences of specific signaling pathways. The interaction between the adenosine A2A receptor and the dopamine D2 receptor is a critical area of research in neurobiology and drug development.[9][13][14] The following diagram illustrates the canonical signaling pathway downstream of A2A receptor activation.
Caption: A2A receptor signaling pathway.
Conclusion
The use of this compound in quantitative proteomics offers a novel and targeted approach to investigate the cellular responses to adenosine signaling. This method can provide valuable insights into the dynamic regulation of the proteome and aid in the identification of new therapeutic targets and biomarkers in the context of neurological and other disorders where adenosine signaling is implicated. While further validation and optimization are necessary, the principles outlined in this application note provide a solid foundation for researchers to explore this promising new tool in their quantitative proteomics workflows.
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in quantitative proteomics via stable isotope tagging and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Adenosine A2A and dopamine D2 receptor interaction controls fatigue resistance [frontiersin.org]
- 14. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Absolute Quantification of Adenosine in Metabolomics using Adenosine-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of adenosine-d2 as an internal standard for the absolute quantification of adenosine (B11128) in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for researchers in metabolomics, clinical chemistry, and drug development.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in cellular energy transfer as a component of ATP, ADP, and AMP. It also functions as a key signaling molecule in the central nervous, cardiovascular, and immune systems.[1][2] Accurate quantification of adenosine levels in biological matrices is crucial for understanding its physiological and pathological roles. Stable isotope dilution mass spectrometry (SID-MS) using a stable isotope-labeled internal standard, such as this compound, is the gold standard for absolute quantification due to its high accuracy and precision.[3][4] This method corrects for variations in sample preparation and matrix effects during analysis.[5]
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to endogenous adenosine but has a different mass, is spiked into the biological sample.[4] During sample preparation and LC-MS/MS analysis, the analyte (adenosine) and the internal standard (this compound) exhibit identical chemical behavior. By measuring the ratio of the MS/MS signal of the endogenous adenosine to that of the this compound, the absolute concentration of adenosine in the original sample can be accurately determined.[3]
Experimental Protocols
Materials and Reagents
-
Adenosine (Sigma-Aldrich)
-
This compound (Stable Isotope Labeled Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Biological matrix (e.g., plasma, urine, cell culture supernatant)
Sample Preparation
The following are generalized protocols for different sample types. Optimization may be required based on the specific matrix and instrumentation.
Table 1: Sample Preparation Protocols
| Sample Type | Protocol |
| Plasma/Serum | 1. To 100 µL of plasma/serum, add 300 µL of ice-cold methanol containing a known concentration of this compound. 2. Vortex for 30 seconds to precipitate proteins. 3. Centrifuge at 14,000 x g for 10 minutes at 4°C. 4. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. 5. Reconstitute the residue in 100 µL of the initial mobile phase.[6][7] |
| Urine | 1. Thaw frozen urine samples at room temperature. 2. Centrifuge at 10,000 x g for 5 minutes to remove particulates. 3. Dilute 50 µL of the supernatant with 450 µL of ultrapure water containing a known concentration of this compound. 4. Vortex and directly inject into the LC-MS/MS system. |
| Cell Culture Supernatant | 1. Collect the cell culture supernatant and centrifuge at 500 x g for 5 minutes to remove cells. 2. To 200 µL of the supernatant, add 600 µL of ice-cold acetonitrile containing a known concentration of this compound. 3. Vortex for 30 seconds. 4. Centrifuge at 14,000 x g for 10 minutes at 4°C. 5. Transfer the supernatant to a new tube and evaporate to dryness. 6. Reconstitute in 100 µL of the initial mobile phase.[8] |
| Dried Blood Spots (DBS) | 1. Punch out a 3 mm disc from the DBS card. 2. Place the disc in a 1.5 mL microcentrifuge tube. 3. Add 200 µL of methanol containing a known concentration of this compound. 4. Vortex and incubate at room temperature for 30 minutes with occasional shaking. 5. Centrifuge at 12,000 rpm for 5 minutes. 6. Transfer the supernatant to a new tube for LC/MS/MS analysis. |
LC-MS/MS Analysis
The following are example LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Table 2: LC-MS/MS Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | Agilent 1100 series or equivalent[9] | UPLC system[7] |
| Column | Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm)[9] | HILIC column |
| Mobile Phase A | 25mM ammonium acetate in water[9] | 10 mM ammonium formate (B1220265) in water |
| Mobile Phase B | Acetonitrile[9] | Acetonitrile |
| Gradient | Isocratic at 10% B[9] | Gradient elution (optimized for separation) |
| Flow Rate | 0.2 mL/min[9] | 0.4 mL/min |
| Injection Volume | 10 µL[9] | 5 µL |
| Column Temperature | 35°C[9] | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer[9] | High-resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Adenosine) | m/z 268.2 -> 136.1[8] | m/z 268 -> 136 |
| MRM Transition (this compound) | m/z 270.2 -> 136.1 (assuming d2 on the ribose) | m/z 270 -> 136 |
| Collision Energy | Optimized for maximum signal | Optimized for maximum signal |
| Dwell Time | 100 ms | 100 ms |
Note: The exact m/z for this compound will depend on the position of the deuterium (B1214612) labels. The transition provided is a hypothetical example and should be confirmed by direct infusion of the standard.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of adenosine into a matrix similar to the samples, along with a constant concentration of this compound.
-
Peak Integration: Integrate the peak areas for the selected MRM transitions of both endogenous adenosine and this compound.
-
Ratio Calculation: Calculate the ratio of the peak area of adenosine to the peak area of this compound for each standard and sample.
-
Quantification: Plot the peak area ratio against the concentration of the adenosine standards to generate a calibration curve. The concentration of adenosine in the samples can then be determined from this curve.
Visualizations
Experimental Workflow
Caption: Workflow for adenosine quantification using this compound.
Adenosine Signaling Pathway
Caption: Overview of adenosine metabolism and signaling pathways.[1][2][10][11][12]
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the absolute quantification of adenosine in complex biological matrices. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own quantitative metabolomics assays for adenosine, contributing to a deeper understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.und.edu [med.und.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Spiking Adenosine-d2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside, plays a critical role in numerous physiological and pathophysiological processes. It is a key signaling molecule in the cardiovascular, nervous, and immune systems. Accurate quantification of adenosine in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics targeting adenosine signaling pathways.
This document provides a detailed guide for the quantitative analysis of adenosine in various biological samples, including plasma, serum, urine, and tissue homogenates, using a stable isotope-labeled internal standard, Adenosine-d2. The use of a deuterated internal standard that co-elutes with the analyte is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and matrix effects.[1][2]
Adenosine Signaling Pathway
Adenosine exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to various downstream signaling cascades that modulate cellular function.
Caption: Adenosine signaling pathway.
Experimental Protocols
Materials and Reagents
-
Adenosine (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Acetonitrile (B52724)
-
LC-MS grade Water
-
Ammonium Acetate
-
Formic Acid
-
Perchloric Acid (PCA)
-
Biological matrix (plasma, serum, urine, tissue)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Adenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenosine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Adenosine Working Solutions (for Calibration Curve): Prepare a series of dilutions from the Adenosine Stock Solution in 50% methanol/water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
This compound Internal Standard (IS) Working Solution: Dilute the this compound Stock Solution in 50% methanol/water to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation
The accurate determination of adenosine levels is challenging due to its rapid metabolism. Therefore, immediate processing of samples or the use of a "stop solution" is critical to inhibit enzymatic activity.[3]
For Plasma/Serum Samples:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately add a "stop solution" to prevent adenosine degradation. A common stop solution contains inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.
-
Centrifuge at 4°C to separate plasma or serum.
-
To 100 µL of plasma/serum, add 10 µL of the this compound IS Working Solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
For Urine Samples:
-
Collect urine samples and store them at -80°C until analysis.
-
Thaw the urine samples and centrifuge to remove any particulate matter.
-
To 100 µL of urine, add 10 µL of the this compound IS Working Solution.
-
Dilute with 100 µL of LC-MS grade water.
-
Vortex and directly inject an aliquot into the LC-MS/MS system. For cleaner samples, a protein precipitation step as described for plasma can be included.
For Tissue Homogenate Samples:
-
Excise tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and homogenize in a suitable buffer on ice. A common method involves homogenization in perchloric acid to simultaneously extract and precipitate proteins.[4]
-
Alternatively, phenol-based extraction methods can be used for efficient extraction of nucleotides from tissues.[4]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant. If using perchloric acid, neutralize the supernatant with a potassium carbonate solution.
-
To a known volume of the supernatant, add the this compound IS Working Solution.
-
Proceed with dilution or further cleanup if necessary before LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of adenosine. Method optimization will be required for specific instrumentation.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with low %B, ramp up to elute adenosine, then wash and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Adenosine: 268.1 -> 136.1; this compound: 270.1 -> 136.1 (or other appropriate fragment) |
| Collision Energy | Optimize for the specific instrument. |
Quantitative Data Summary
While specific validation data for this compound is not widely published, the following tables summarize typical performance characteristics for the quantification of adenosine in biological matrices using analogous stable isotope-labeled internal standards (e.g., ¹³C-labeled adenosine). The performance of this compound is expected to be comparable.
Table 1: Method Validation Parameters for Adenosine Quantification
| Parameter | Plasma/Blood | Urine | Cell Culture Medium |
| Linearity (r²) | > 0.99 | > 0.99[5] | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 2.1 nmol/L[3] | ~5 pmol injected[7] | 15.6 ng/mL[6][8] |
| Intra-assay Precision (%CV) | < 15% | 0.56 - 1.32%[5] | < 15%[6] |
| Inter-assay Precision (%CV) | < 15% | 1.61 - 4.67%[5] | < 15%[6] |
| Recovery | 96% - 114%[1] | 94.6% - 98.0%[5] | Not explicitly reported, but expected to be high |
| Matrix Effect | 85% - 104% (well-compensated by IS)[1] | Minimal after dilution | Method not affected by relative matrix effects[6][8] |
Table 2: Stability of Adenosine in Processed Samples
| Condition | Stability |
| Freeze-Thaw Cycles | Stable for multiple cycles.[3] |
| Bench-Top (Room Temp) | Stable for at least 2 hours in processed plasma samples.[3] |
| Long-term Storage | Stable for at least 1 month at -20°C or -80°C in plasma.[3] Stable for 3 months at -20°C in medium.[6] |
Experimental Workflow
The following diagram illustrates the general workflow for spiking this compound into a biological sample and subsequent analysis.
Caption: Experimental workflow for spiking this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient extraction method for quantitation of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple quantitative assay for urinary adenosine using column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 8. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Adenosine-d2 in Nucleic Acid Research and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled nucleosides, such as deuterium-labeled adenosine (B11128) (Adenosine-d2), are powerful tools in nucleic acid research and analysis. The substitution of hydrogen with its heavier isotope, deuterium, imparts a measurable mass difference without significantly altering the biochemical properties of the molecule. This characteristic allows for the precise tracking and quantification of adenosine-containing nucleic acids in various biological contexts. This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolic labeling, site-specific incorporation, and quantitative mass spectrometry-based analysis of DNA and RNA.
Application Note 1: Metabolic Labeling of RNA with this compound for Dynamic Transcriptome Analysis
Metabolic labeling with deuterated nucleosides enables the differentiation of newly transcribed RNA from the pre-existing RNA pool. By introducing this compound into cell culture media, it is incorporated into nascent RNA transcripts by cellular polymerases. This allows for the investigation of RNA synthesis and turnover rates, providing a dynamic view of the transcriptome.
Key Uses:
-
Pulse-chase experiments: To determine RNA stability and degradation rates without the need for transcriptional inhibitors.
-
Analysis of nascent RNA: To study co-transcriptional processing events and identify transient RNA species.
-
Quantification of transcription rates: By measuring the rate of this compound incorporation over time.
Advantages:
-
Minimal perturbation to cellular processes compared to bulky labels or transcriptional inhibitors.
-
Enables the study of RNA dynamics under physiological conditions.
-
Compatible with downstream applications such as RNA sequencing (RNA-Seq) and mass spectrometry.
Application Note 2: Site-Specific Incorporation of this compound for Structural and Mechanistic Studies
The chemical synthesis of this compound phosphoramidites allows for the site-specific incorporation of the labeled nucleoside into synthetic DNA and RNA oligonucleotides. This is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies aimed at elucidating the structure, dynamics, and interactions of nucleic acids.
Key Uses:
-
NMR spectroscopy: To simplify complex spectra and probe the local environment of a specific adenosine residue.
-
Mass spectrometry: To serve as an internal standard for the quantification of specific oligonucleotides or to study the fragmentation pathways of nucleic acids.
-
Mechanistic studies of enzymes: To investigate kinetic isotope effects in enzymatic reactions involving adenosine, such as those catalyzed by polymerases, ligases, and nucleases.
Application Note 3: this compound as an Internal Standard for Quantitative Nucleic Acid Analysis by Mass Spectrometry
Accurate quantification of specific DNA or RNA molecules is crucial in many research and diagnostic applications. Isotope dilution mass spectrometry, using this compound as an internal standard, is the gold standard for precise and accurate quantification.
Workflow:
-
A known amount of this compound labeled nucleic acid (or deoxythis compound for DNA analysis) is spiked into a biological sample.
-
The nucleic acids are enzymatically hydrolyzed to their constituent nucleosides.
-
The mixture of labeled and unlabeled nucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The ratio of the signal from the unlabeled adenosine to the labeled this compound is used to calculate the absolute amount of the target nucleic acid in the original sample.
Advantages:
-
High precision and accuracy: Corrects for sample loss during preparation and variations in instrument response.
-
High sensitivity: Capable of detecting and quantifying very low abundance nucleic acids.
-
Versatility: Applicable to a wide range of sample types, including cells, tissues, and biofluids.
Data Presentation
Table 1: Parameters for Metabolic Labeling of RNA
| Parameter | Value/Range | Reference |
| Labeling Compound | This compound (or analogs like 4-thiouridine, 5-ethynyluridine) | [1][2][3] |
| Labeling Concentration | 150 µM - 200 µM | [2][3] |
| Labeling Duration (Pulse) | 10 min - 24 h | [1][2] |
| Chase Duration | 0 h - 24 h | [1] |
| Cell Type | HeLa cells, Arabidopsis seedlings | [1][3] |
Table 2: Mass Spectrometry Parameters for Adenosine Quantification
| Parameter | Value | Reference |
| Ionization Mode | Positive Ion Electrospray | [4] |
| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [4][5] |
| Precursor Ion (Adenosine) | m/z 267.8 | [5] |
| Product Ion (Adenosine) | m/z 136.2 | [5] |
| Precursor Ion (Internal Standard) | Varies based on label (e.g., ribose-13C5-adenine: m/z 272.8) | [5] |
| Product Ion (Internal Standard) | m/z 136.2 | [5] |
| Limit of Detection | As low as 2 fmol on-column | [4] |
Experimental Protocols
Protocol 1: Metabolic Pulse-Chase Labeling of RNA with this compound
This protocol describes a general procedure for pulse-chase labeling of RNA in cultured mammalian cells to determine RNA stability.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Unlabeled adenosine
-
RNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pulse Labeling: Replace the culture medium with fresh medium containing this compound at a final concentration of 150 µM. Incubate for a desired pulse duration (e.g., 4 hours) to label newly synthesized RNA.
-
Chase: Remove the labeling medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add fresh medium containing a high concentration of unlabeled adenosine (e.g., 20 mM) to initiate the chase.
-
Sample Collection: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).
-
RNA Extraction: Extract total RNA from the collected cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Sample Preparation for MS: Enzymatically digest a portion of the extracted RNA to nucleosides.
-
LC-MS/MS Analysis: Analyze the digested samples by LC-MS/MS to determine the ratio of this compound to unlabeled adenosine at each time point.
-
Data Analysis: Calculate the decay rate and half-life of the RNA population by fitting the decay of the this compound signal over time to an exponential decay model.
References
- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification and quantification of 8,5'-cyclo-2'-deoxy-adenosine in DNA by liquid chromatography/ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.und.edu [med.und.edu]
Application Note: Enhancing Bioanalytical Accuracy and Precision with Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug development and clinical research, the precise and accurate quantification of drugs and their metabolites within complex biological matrices is of utmost importance.[1] Bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS), form the bedrock of pharmacokinetic, pharmacodynamic, and toxicological studies.[1] The integrity of data from these assays is critically dependent on the mitigation of analytical variability. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, has become the gold standard for achieving the highest levels of accuracy and precision in bioanalysis.[1][2] This document provides detailed application notes and protocols for the development of bioanalytical assays using deuterated standards.
The Principle and Advantages of Deuterated Standards
A deuterated internal standard is a version of the analyte molecule in which one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), a stable isotope of hydrogen.[3] This mass modification allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave alike during the entire analytical process.[3] This co-elution and similar behavior are fundamental to correcting for various sources of error.[2][4]
Key Advantages:
-
Compensation for Matrix Effects: Biological samples like plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[5] This can lead to ion suppression or enhancement, causing inaccurate quantification.[5] A deuterated internal standard that co-elutes with the analyte experiences the same matrix effects, allowing for accurate normalization of the analyte's response.[5]
-
Correction for Sample Preparation Variability: Losses of the analyte can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any losses will affect both the analyte and the standard equally, thus preserving the accuracy of the analyte-to-internal standard ratio.[2]
-
Mitigation of Instrumental Fluctuations: Variations in injection volume and mass spectrometer response are effectively corrected by the use of a deuterated internal standard.[4]
-
Enhanced Robustness and Throughput: Bioanalytical methods employing deuterated standards are generally more robust, leading to higher throughput and lower rejection rates for analytical runs.[4]
Experimental Protocol: Quantification of a Novel Drug Candidate in Human Plasma
This section outlines a typical protocol for the development and validation of a bioanalytical assay for a new chemical entity (NCE) in human plasma using its deuterated analog as an internal standard.
1. Materials and Reagents
-
NCE Reference Standard
-
Deuterated NCE (d-NCE) Internal Standard
-
Control Human Plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade Acetonitrile and Methanol
-
LC-MS grade Formic Acid
-
Ultrapure Water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Independently prepare stock solutions of the NCE and d-NCE in a suitable organic solvent (e.g., methanol).
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions of the NCE by serial dilution of the stock solution. These are then spiked into control human plasma to create calibration standards and QC samples at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of the d-NCE at a concentration that provides a consistent and optimal response in the mass spectrometer.
3. Sample Preparation: Protein Precipitation Workflow
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.
Caption: A typical workflow for sample preparation using protein precipitation.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient elution to ensure separation of the analyte from endogenous matrix components.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize precursor and product ions for both the NCE and d-NCE.
-
5. Method Validation
The bioanalytical method must be validated according to regulatory guidelines such as those from the FDA and EMA.[6][7] Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term)
Data Presentation
The following tables summarize typical quantitative data from a validated bioanalytical assay.
Table 1: Calibration Curve Performance
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.50 (LLOQ) | 0.52 | 104.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 4.85 | 97.0 |
| 20.0 | 20.4 | 102.0 |
| 80.0 | 79.2 | 99.0 |
| 160.0 | 163.2 | 102.0 |
| 320.0 | 313.6 | 98.0 |
| 400.0 (ULOQ) | 404.0 | 101.0 |
| LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=18) | Precision (%CV) | Accuracy (%) |
| LLOQ QC | 0.50 | 0.51 | 6.8 | 102.0 |
| Low QC | 1.50 | 1.47 | 5.2 | 98.0 |
| Medium QC | 150.0 | 153.0 | 4.5 | 102.0 |
| High QC | 300.0 | 294.0 | 3.8 | 98.0 |
| QC: Quality Control, CV: Coefficient of Variation |
Logical Relationship Diagram
The diagram below illustrates the fundamental principle of how a deuterated internal standard corrects for analytical variability.
Caption: Parallel tracking of analyte and deuterated standard to ensure accuracy.
The use of deuterated internal standards in bioanalytical assays is an indispensable strategy for obtaining high-quality, reliable, and reproducible data.[1] By effectively compensating for variations inherent in the analytical process, these standards ensure the accuracy and precision required for regulatory submissions and critical decision-making throughout the drug development pipeline. The protocols and data presented here serve as a guide for the successful implementation of this robust bioanalytical approach.
References
Application Notes: Adenosine-d2 as a Tracer for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers allows for the precise tracking of atoms through these pathways, providing a dynamic view of cellular metabolism. Adenosine-d2 (²H₂-adenosine) is a valuable tracer for investigating purine (B94841) metabolism and related pathways. By introducing a known isotopic label, researchers can follow the metabolic fate of adenosine (B11128), quantifying its contribution to various downstream metabolites. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis experiments.
Adenosine plays a central role in cellular bioenergetics as a component of ATP, ADP, and AMP. It is also a key signaling molecule and a precursor for nucleic acid synthesis.[1][2] The salvage pathway, which recycles purine bases and nucleosides, is energetically favorable compared to de novo synthesis.[1] Understanding the flux through these pathways is crucial for research in areas such as cancer biology, immunology, and neurology.
Principle of this compound Tracing
This compound is an isotopologue of adenosine where two hydrogen atoms have been replaced with deuterium (B1214612). When introduced into a biological system, this compound is taken up by cells and enters the adenosine metabolic network. It can be phosphorylated by adenosine kinase to form d2-AMP, which can then be further phosphorylated to d2-ADP and d2-ATP. Alternatively, it can be deaminated by adenosine deaminase to form d2-inosine. The deuterium label allows for the differentiation of tracer-derived metabolites from their unlabeled counterparts using mass spectrometry. By measuring the isotopic enrichment in downstream metabolites, the relative or absolute flux through different branches of adenosine metabolism can be determined.
Applications
-
Quantifying Purine Salvage Pathway Activity: Determine the rate of adenosine incorporation into the nucleotide pool, providing insights into the efficiency of the purine salvage pathway.
-
Investigating Energy Metabolism: Trace the contribution of adenosine to the cellular energy charge by measuring the labeling of ATP, ADP, and AMP.
-
Studying Nucleoside Transport: Analyze the kinetics of adenosine uptake by cellular transporters.
-
Elucidating Metabolic Reprogramming: Investigate how disease states (e.g., cancer) or drug treatments alter adenosine metabolism.
-
Drug Development: Assess the on-target and off-target effects of drugs that modulate purine metabolism.
Data Presentation
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following this compound Labeling
This table presents representative data that could be obtained from a metabolic flux experiment using this compound as a tracer in cultured mammalian cells. The data illustrates the time-dependent incorporation of the deuterium label into various metabolites.
| Metabolite | Time Point 1 (e.g., 1 hour) - % Labeled | Time Point 2 (e.g., 6 hours) - % Labeled | Time Point 3 (e.g., 24 hours) - % Labeled |
| This compound | 95.2 ± 2.1 | 89.5 ± 3.4 | 75.3 ± 4.5 |
| AMP-d2 | 78.6 ± 3.9 | 85.1 ± 2.8 | 82.4 ± 3.1 |
| ADP-d2 | 65.3 ± 4.5 | 79.8 ± 3.2 | 80.1 ± 2.9 |
| ATP-d2 | 52.1 ± 5.2 | 75.4 ± 3.7 | 78.9 ± 3.3 |
| Inosine-d2 | 15.7 ± 2.8 | 25.3 ± 3.1 | 30.1 ± 3.8 |
| Hypoxanthine-d2 | 8.2 ± 1.9 | 18.9 ± 2.5 | 24.6 ± 3.2 |
Note: The data presented in this table is for illustrative purposes and represents the kind of results one might expect from an this compound tracing experiment. Actual results will vary depending on the experimental conditions, cell type, and analytical methods used.
Table 2: Calculated Metabolic Fluxes from this compound Tracing Data
This table shows hypothetical metabolic flux rates calculated from the isotopic enrichment data presented in Table 1, using metabolic flux analysis software.
| Metabolic Flux | Flux Rate (nmol/10^6 cells/hour) |
| Adenosine Uptake | 12.5 ± 1.8 |
| Adenosine -> AMP (Adenosine Kinase) | 9.8 ± 1.5 |
| AMP -> ADP -> ATP (Phosphorylation) | 8.5 ± 1.3 |
| Adenosine -> Inosine (B1671953) (Adenosine Deaminase) | 2.7 ± 0.6 |
| Inosine -> Hypoxanthine | 1.9 ± 0.4 |
Note: The flux rates in this table are hypothetical and are intended to demonstrate how isotopic labeling data can be used to derive quantitative metabolic fluxes. The specific values would be determined through computational modeling of the experimental data.
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells with this compound
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Glucose-free, serum-free medium supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of this compound (e.g., 100 µM).
-
This compound (MedChemExpress, HY-B0228S6)[3]
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol (B129727)/water (80:20, v/v) extraction solution, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells in their standard complete medium.
-
Medium Exchange: When cells reach the desired confluency, aspirate the standard culture medium.
-
Wash: Gently wash the cells once with 2 mL of pre-warmed PBS to remove any remaining unlabeled adenosine and other metabolites from the medium.
-
Initiate Labeling: Aspirate the PBS and immediately add 1 mL of the pre-warmed this compound labeling medium to each well.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired labeling period. The incubation time should be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment is recommended.
-
Quenching and Metabolite Extraction:
-
At the end of the labeling period, quickly aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Aspirate the saline and add 1 mL of the pre-chilled 80% methanol extraction solution to each well.
-
Use a cell scraper to scrape the cells into the extraction solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes vigorously for 30 seconds and incubate at -80°C for at least 20 minutes to precipitate proteins and ensure complete cell lysis.
-
Centrifugation: Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of polar metabolites.
Sample Preparation:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS method (e.g., 50:50 acetonitrile:water). The volume should be optimized based on the expected metabolite concentrations and the sensitivity of the mass spectrometer.
LC-MS/MS Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous will be used to separate the polar metabolites. The exact gradient will need to be optimized for the specific column and metabolites of interest.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
SRM Transitions: The precursor and product ion pairs for both the unlabeled and deuterated metabolites need to be determined. For example:
-
Adenosine (unlabeled): m/z 268.1 -> 136.1
-
This compound: m/z 270.1 -> 136.1
-
AMP (unlabeled): m/z 348.1 -> 136.1
-
AMP-d2: m/z 350.1 -> 136.1
-
(Note: These are representative transitions and should be optimized on the specific instrument.)
-
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each metabolite (both unlabeled and labeled isotopologues).
-
Isotopic Enrichment Calculation: Calculate the percentage of the labeled isotopologue for each metabolite.
-
Metabolic Flux Calculation: Use the isotopic enrichment data along with a metabolic network model and appropriate software (e.g., INCA, Metran) to calculate metabolic flux rates.
Mandatory Visualizations
Caption: Metabolic fate of this compound tracer.
Caption: Experimental workflow for this compound metabolic flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic flux rates of adenosine in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision: Applications of Adenosine-d2 in NMR and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, stable isotope-labeled compounds are indispensable tools for achieving accuracy and precision. Adenosine-d2, a deuterated form of the essential nucleoside adenosine (B11128), offers significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) applications. This document provides detailed application notes and protocols for the utilization of this compound, empowering researchers to enhance the quality and reliability of their data.
Section 1: Application Notes
NMR Spectroscopy: Enhancing Structural and Dynamic Studies of Biomolecules
The incorporation of deuterium (B1214612) into molecules like adenosine provides a powerful tool for simplifying complex NMR spectra and for probing the structure and dynamics of large biomolecules such as RNA.
Key Applications:
-
Spectral Simplification: The substitution of protons with deuterons in this compound dramatically reduces the number of proton signals in an NMR spectrum. This simplification is particularly beneficial in the study of large RNA molecules, where severe spectral overlap of proton resonances can hinder analysis. By selectively incorporating this compound into an RNA sequence, researchers can resolve ambiguities and facilitate resonance assignments.[1][2]
-
Reduced Linewidths: Deuteration leads to narrower resonance lines for the remaining protons. This is because the magnetic moment of deuterium is smaller than that of a proton, resulting in weaker dipolar couplings, a major source of line broadening in large molecules. Narrower lines lead to improved spectral resolution and sensitivity.[1][3]
-
Structural Determination: The use of specifically deuterated nucleotides, including this compound, is a key strategy for the structure determination of RNA molecules larger than 50 nucleotides.[1][2] By combining deuteration with 13C and 15N labeling, specific internuclear distances can be measured more accurately, providing crucial restraints for structural calculations.
GC-MS: The Gold Standard for Quantitative Analysis
In quantitative analysis using GC-MS, this compound serves as an ideal internal standard, a practice known as isotope dilution mass spectrometry (IDMS).[4] This method is considered a gold standard for its high accuracy and precision.[4]
Key Advantages:
-
Correction for Analytical Variability: this compound exhibits nearly identical chemical and physical properties to endogenous adenosine.[5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization.[5] Consequently, any loss of the analyte during the analytical process is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.[4]
-
Co-elution with Analyte: In a gas chromatograph, this compound will co-elute with unlabeled adenosine.[5] This is critical because it means both the analyte and the internal standard experience the same matrix effects at the same time, which are a common source of error in quantitative mass spectrometry.[5]
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative methods compared to using other types of internal standards, such as structural analogs.[5] This is crucial in regulated environments like drug development and clinical bioanalysis.
Section 2: Quantitative Data Summary
The use of this compound as an internal standard in GC-MS provides a robust method for quantification. The following tables illustrate how quantitative data can be structured and the expected improvements in data quality.
Table 1: Calibration Curve for Adenosine Quantification using this compound Internal Standard
| Adenosine Concentration (ng/mL) | Adenosine Peak Area | This compound Peak Area (Constant) | Peak Area Ratio (Adenosine/Adenosine-d2) |
| 1 | 12,500 | 500,000 | 0.025 |
| 5 | 63,000 | 500,000 | 0.126 |
| 10 | 124,500 | 500,000 | 0.249 |
| 50 | 625,000 | 500,000 | 1.250 |
| 100 | 1,255,000 | 500,000 | 2.510 |
| 500 | 6,245,000 | 500,000 | 12.490 |
Table 2: Comparison of Method Precision with and without Deuterated Internal Standard
| Analytical Method | Sample 1 (ng/mL) | Sample 2 (ng/mL) | Sample 3 (ng/mL) | Average (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| Without Internal Standard | 45.2 | 58.1 | 49.5 | 50.9 | 6.5 | 12.8 |
| With this compound IS | 50.1 | 51.5 | 49.8 | 50.5 | 0.9 | 1.8 |
Section 3: Experimental Protocols
Protocol for Quantitative Analysis of Adenosine in Biological Samples using GC-MS and this compound Internal Standard
This protocol outlines a general procedure for the quantification of adenosine in a biological matrix (e.g., plasma, cell culture media) using GC-MS with this compound as an internal standard.
1. Materials and Reagents:
-
Adenosine standard
-
This compound internal standard (IS)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Organic solvent (e.g., Acetonitrile, Ethyl acetate)
-
Sample matrix (e.g., plasma, cell culture media)
-
Standard laboratory glassware and equipment
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of adenosine in a suitable solvent (e.g., methanol/water).
-
Prepare a stock solution of this compound in the same solvent.
-
From the stock solutions, prepare a series of calibration standards by spiking known concentrations of adenosine into the sample matrix.
-
Prepare a working solution of the this compound internal standard.
3. Sample Preparation:
-
To a known volume of sample (e.g., 100 µL of plasma), add a precise volume of the this compound working solution.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
4. Derivatization:
-
To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Incubate the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of adenosine and this compound.
5. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for the TMS-derivatives of adenosine and this compound.
-
6. Data Analysis:
-
Integrate the peak areas for the selected ions of adenosine and this compound.
-
Calculate the peak area ratio (Adenosine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the adenosine standards.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]
Protocol for Site-Specific Deuteration of Adenosine for NMR Studies
This protocol describes a general method for the site-specific deuteration of the H8 position of adenosine, which is a common strategy for simplifying NMR spectra of RNA.
1. Materials and Reagents:
-
Adenosine
-
Deuterium oxide (D₂O, 99.9%)
-
Triethylamine (B128534) (TEA)
-
Standard laboratory glassware suitable for reactions under inert atmosphere.
2. Reaction Procedure:
-
Dissolve adenosine in a mixture of D₂O and triethylamine.
-
Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours) to allow for H/D exchange at the C8 position.
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the H8 proton signal.
3. Purification:
-
After the reaction is complete, remove the D₂O and triethylamine by rotary evaporation in vacuo.
-
The resulting deuterated adenosine can be further purified by recrystallization or chromatography if necessary. The purity and degree of deuteration should be assessed by ¹H NMR and mass spectrometry.[6]
4. Incorporation into RNA (for NMR studies):
-
The deuterated adenosine can then be chemically converted into a phosphoramidite (B1245037) for solid-phase RNA synthesis or enzymatically converted into adenosine triphosphate (ATP) for in vitro transcription to incorporate it into a specific RNA sequence.[6]
Section 4: Visualizations
Signaling Pathway: Adenosine and Dopamine D2 Receptor Antagonism
Caption: Antagonistic interaction between Adenosine A2A and Dopamine D2 receptor signaling pathways.
Experimental Workflow: GC-MS Quantitative Analysis
Caption: Workflow for quantitative analysis of adenosine using GC-MS with a deuterated internal standard.
Logical Relationship: Rationale for using Deuterated Standards
Caption: Rationale for the use of deuterated internal standards in quantitative analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Adenosine-d2 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection of Adenosine-d2 using mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am observing a very low or no signal for my this compound standard. What are the potential causes and how can I troubleshoot this?
A1: Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this logical workflow to identify and resolve the issue.
Technical Support Center: Analysis of Adenosine-d2 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adenosine-d2 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of adenosine (B11128) in complex biological samples. Our goal is to help you minimize matrix effects and ensure the accuracy and reproducibility of your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis when using this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, salts, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte (adenosine) and the internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your results.[2][3] Even with a SIL-IS like this compound, significant matrix effects can prevent the standard from accurately compensating for analytical variability.[3][4]
Q2: My quality control (QC) samples are failing, showing poor accuracy and precision. Could this be a matrix effect issue?
A2: Yes, failing QC samples are a primary indicator of uncompensated matrix effects.[3] While this compound is designed to co-elute with and experience the same ionization effects as endogenous adenosine, severe or highly variable ion suppression or enhancement can disrupt the analyte-to-internal-standard ratio, leading to inaccurate quantification.[5][6] It is also crucial to ensure the isotopic purity of your this compound standard, as the presence of unlabeled adenosine can lead to artificially inflated results.[4][5]
Q3: The peak area of my this compound internal standard is highly variable across different samples. What is causing this?
A3: High variability in the internal standard (IS) response is a strong indication that the matrix composition is significantly different from sample to sample.[3][7] This prevents this compound from adequately compensating for the matrix effect.[3] Phospholipids (B1166683) are a notorious cause of this variability in plasma and serum samples as they can suppress the ion signal and their concentrations can differ between subjects or samples.[8][9] Inconsistent sample preparation is another common cause of IS response variability.[7]
Q4: I've noticed a slight shift in the retention time of this compound compared to native adenosine. Is this a problem?
A4: Ideally, the SIL-IS should co-elute perfectly with the analyte to ensure they are subjected to the exact same matrix effects at the same time.[5] However, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the unlabeled analyte. If this separation is significant, the two compounds may be affected differently by co-eluting matrix components, leading to poor compensation and inaccurate results. If you observe this, optimizing your chromatographic conditions to achieve co-elution is recommended.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable steps to mitigate matrix effects.
Issue 1: Inconsistent or Poor Analyte/Internal Standard Response Ratio
This is often the result of differential matrix effects on adenosine and this compound.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[3][8] Consider moving from a simple protein precipitation method to more rigorous techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates.[1][10]
-
Optimize Chromatography: Modify your LC method to better separate adenosine from matrix interferences, particularly phospholipids.[1][2] This could involve adjusting the mobile phase gradient or using a different column chemistry.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2]
-
Issue 2: Low Recovery of this compound After Sample Preparation
This suggests that the internal standard is being lost during the extraction process.
-
Troubleshooting Steps:
-
Evaluate Extraction Protocol: Re-evaluate your sample preparation method. For Liquid-Liquid Extraction (LLE), ensure the solvent choice and pH are optimal for adenosine. For Solid-Phase Extraction (SPE), verify that the sorbent, wash, and elution conditions are appropriate and that the elution volume is sufficient.[7]
-
Check for Deuterium (B1214612) Exchange: Ensure the deuterium labels on this compound are in stable, non-exchangeable positions.[5] If the labels are on hydroxyl (-OH) or amine (-NH) groups, they could exchange with protons from the solvent, leading to a loss of the deuterated signal.[5]
-
Experimental Protocols & Data
Protocol 1: Matrix Effect Evaluation (Post-Extraction Spike Method)
This protocol allows you to quantify the extent of ion suppression or enhancement.[7]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and adenosine (at a known concentration, e.g., mid-QC level) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Before the final evaporation step, spike the extracted matrix with this compound and adenosine to the same concentration as Set A.[7]
-
Set C (Pre-Extraction Spike): Spike this compound and adenosine into the blank matrix before the extraction process begins.
-
-
Analyze Samples: Analyze all three sets via your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
An MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.
-
Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on removing matrix components and improving data quality.[8][11]
| Sample Preparation Method | Analyte Recovery | Matrix Effect Factor (MF) | Phospholipid Removal | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Good (>90%) | High Variability (0.4 - 1.1) | Poor (<10%) | Fast and simple | Does not effectively remove phospholipids or other interferences.[11] |
| Liquid-Liquid Extraction (LLE) | Variable (60-95%) | Moderate (0.7 - 1.0) | Moderate | Removes many non-polar interferences | Can be labor-intensive and may have lower analyte recovery.[8] |
| Solid-Phase Extraction (SPE) | Good (>85%) | Low (0.9 - 1.05) | Good (>85%) | High selectivity and cleaner extracts.[1] | Requires method development and can be more costly. |
| Phospholipid Removal Plates | Excellent (>95%) | Very Low (0.95 - 1.0) | Excellent (>99%) | Specifically targets and removes phospholipids, a major source of matrix effects.[11][12] | Higher initial cost per sample. |
Note: Values are representative and can vary based on the specific analyte, matrix, and protocol.
Visualizations
Workflow for Troubleshooting Matrix Effects
This diagram outlines a logical approach to identifying and resolving issues related to matrix effects when using this compound.
A troubleshooting workflow for addressing matrix effects.
Causes and Mitigation of Matrix Effects
This diagram illustrates the primary causes of matrix effects in LC-MS/MS analysis and the corresponding strategies to minimize their impact.
Primary causes of matrix effects and their mitigation strategies.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Instability and degradation of deuterated standards in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability and degradation of deuterated standards in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deuterated standard instability in solution?
The two main causes of instability for deuterated standards in solution are chemical degradation of the molecule itself and isotopic back-exchange. Chemical degradation can be influenced by factors like light exposure, temperature, and solvent interactions.[1][2] Isotopic back-exchange, or deuterium-hydrogen (D-H) exchange, is the replacement of deuterium (B1214612) atoms on the standard with hydrogen atoms from the surrounding environment, such as protic solvents.[3][4] This exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification.[3]
Q2: What are the ideal storage conditions for deuterated standards?
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1] General best practices include:
-
Temperature: For long-term storage, -20°C is often recommended.[5] Many standards are stable in methanol (B129727) at 4°C for shorter periods.[5] Always consult the manufacturer's certificate of analysis for specific recommendations.[5][6]
-
Light Protection: Many organic compounds are sensitive to light.[5] To prevent photodegradation, always store standards in amber vials or in the dark.[1][5]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1][5]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[1][6] For highly sensitive compounds, single-use ampoules are ideal.[1]
Q3: How does the choice of solvent affect the stability of my deuterated standard?
The solvent choice is critical to prevent D-H exchange.[5]
-
Recommended Solvents: High-purity aprotic solvents like acetonitrile, methanol, and ethyl acetate (B1210297) are generally recommended for reconstituting and preparing solutions of deuterated standards.[6]
-
Solvents to Avoid: Protic solvents, such as water, can readily exchange hydrogen atoms with the deuterated standard.[3] Acidic or basic aqueous solutions should be avoided as they can catalyze this exchange.[5][6]
Q4: What is deuterium-hydrogen (D-H) back-exchange and how can I prevent it?
D-H back-exchange is a chemical process where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment.[3] This can lead to inaccurate quantification in analytical methods like LC-MS.[3]
Factors that influence D-H back-exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., in -OH or -NH groups) are highly susceptible to exchange.[5][7] Labels on carbons adjacent to carbonyl groups can also be prone to exchange under certain conditions.[5][7]
-
pH: Both acidic and basic conditions can catalyze D-H exchange.[3] The rate of exchange is often at its minimum around a pH of 2.5.[4]
-
Temperature: Higher temperatures increase the rate of back-exchange.[4]
-
Solvent: Protic solvents are the primary drivers of D-H exchange.[3]
Prevention Strategies:
-
Use aprotic solvents whenever possible.[5]
-
Control the pH of aqueous solutions to be near the point of minimum exchange (typically around pH 2.5).[4]
-
Perform sample preparation and analysis at low temperatures.[4]
-
Choose internal standards where the deuterium labels are in stable, non-exchangeable positions.[5]
Troubleshooting Guides
Issue 1: Inconsistent or decreasing signal from the deuterated internal standard.
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | 1. Prepare a fresh working solution from the stock solution.[6] 2. If the issue persists, prepare a new stock solution from the neat material.[5] 3. Verify the storage conditions (temperature, light exposure).[5] |
| Isotopic Back-Exchange | 1. Review the solvent used for sample and standard preparation. Switch to an aprotic solvent if possible.[5] 2. Check the pH of the solution; adjust to minimize exchange if necessary.[4] 3. Incubate the standard in a blank matrix for a time equivalent to your sample preparation and analysis to assess the extent of back-exchange.[8] |
| Adsorption to Container Surfaces | 1. Use silanized glass vials.[5] 2. Prepare working solutions fresh before each use.[5] |
| Incomplete Dissolution | 1. Vortex and sonicate the solution to ensure the standard is completely dissolved.[6] |
Issue 2: Chromatographic separation of the analyte and the deuterated internal standard.
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, potentially leading to a small difference in retention time.[2] 1. Modify chromatographic conditions: Adjust the mobile phase composition, gradient slope, or column temperature to try and minimize the separation.[9] 2. Evaluate a different column.[9] |
| Column Issues | Contamination or a void in the column can lead to peak shape issues and shifts in retention time.[9] 1. Prepare fresh mobile phase.[5] 2. If the problem persists, try a new column.[5] |
Quantitative Data Summary
The stability of deuterated standards is highly dependent on the experimental conditions. The following tables provide an overview of how different factors can influence their stability.
Table 1: General Storage Recommendations and Expected Stability
| Form | Storage Temperature | Expected Stability | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[6] |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light; use amber vials.[6] |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation.[6] |
Table 2: Influence of pH and Temperature on Deuterium Back-Exchange
| Condition | Effect on Back-Exchange Rate | Recommendation |
| pH | ||
| Acidic (~2.5) | Minimum exchange rate for many compounds.[3][4] | Quench samples by acidifying to approximately pH 2.5.[3] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant.[3] | Avoid neutral pH during sample processing if possible.[3] |
| Basic (>8.0) | Exchange rate is significantly accelerated.[3] | Avoid basic conditions.[3] |
| Temperature | ||
| Low (e.g., 0-4°C) | Slows down the kinetics of back-exchange.[4] | Perform sample preparation and analysis at low temperatures.[4] |
| Elevated | Increases the rate of back-exchange.[5] | Avoid high temperatures during sample handling and storage. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing solutions from a solid deuterated standard.[1]
-
Acclimatization: Allow the sealed container of the deuterated standard to warm to room temperature before opening to prevent condensation.[1]
-
Inert Atmosphere: If possible, perform subsequent steps under a dry, inert gas (e.g., nitrogen or argon).[1]
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.[5]
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of a high-purity, anhydrous solvent (e.g., methanol, acetonitrile) to dissolve the solid completely.[1][5]
-
Dilution to Volume: Once fully dissolved, add the solvent to the calibration mark.[5]
-
Mixing: Cap the flask and mix thoroughly by inversion.[5]
-
Storage: Transfer the stock solution to a clean, labeled amber vial with a PTFE-lined cap and store under the recommended conditions.[1]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix. It is often best to prepare working solutions fresh as needed.[5]
Protocol 2: Validation of Deuterated Internal Standard Stability
This experiment is designed to confirm that the internal standard is stable throughout the analytical process.[5]
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these samples with the deuterated internal standard at the working concentration.[5]
-
Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared QC samples to establish the baseline response ratio.[5]
-
Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen). Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[5]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[5]
Visualizations
Caption: Troubleshooting workflow for diagnosing deuterated standard instability.
Caption: Factors influencing the stability of deuterated standards in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to correct for isotopic interference from Adenosine-d2.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to correct for isotopic interference from Adenosine-d2 in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: When analyzing a sample containing native (unlabeled) Adenosine and an this compound internal standard, isotopic interference occurs when the signal from the naturally occurring heavier isotopes of native Adenosine overlaps with the signal of the this compound internal standard. Adenosine contains elements like Carbon, Nitrogen, and Oxygen, which have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). These heavier isotopes contribute to signals at M+1, M+2, etc., relative to the monoisotopic mass of native Adenosine. The M+2 signal of native Adenosine can directly overlap with the primary signal of this compound, leading to an artificially inflated response for the internal standard and consequently, inaccurate quantification of the analyte.[1]
Q2: Why is it crucial to correct for this interference?
A2: Failure to correct for the isotopic contribution of native Adenosine to the this compound signal will result in a non-linear calibration curve, particularly at higher concentrations of the native analyte. This leads to an underestimation of the true analyte concentration. Accurate and reliable quantitative data is paramount in research and drug development, making this correction essential for robust bioanalytical methods.
Q3: What are the primary factors influencing the extent of isotopic interference?
A3: The magnitude of isotopic interference is influenced by several factors:
-
Natural Isotopic Abundance: The natural abundance of heavy isotopes of the elements constituting the analyte molecule determines the theoretical contribution to higher mass isotopologues.
-
Analyte Concentration: The interference becomes more pronounced at higher concentrations of the native analyte relative to the fixed concentration of the internal standard.
-
Molecular Formula: Larger molecules with more atoms (especially carbon) will have a higher probability of containing heavy isotopes, thus a larger M+2 peak.
Q4: Can tandem mass spectrometry (MS/MS) eliminate isotopic interference?
A4: Tandem mass spectrometry can significantly mitigate but not always completely eliminate isotopic interference. By selecting specific precursor-product ion transitions (SRM/MRM), it's possible to choose a transition for the internal standard that is less affected by the isotopic contribution from the native analyte. However, if the fragmentation pattern of the interfering isotopologue is similar to that of the internal standard, interference can still occur. Therefore, experimental verification and correction are still recommended.
Troubleshooting Guide
Issue: My calibration curve for Adenosine is non-linear, showing a downward curve at higher concentrations.
This is a classic symptom of isotopic interference from the native analyte to the stable isotope-labeled internal standard.
Troubleshooting Steps:
-
Verify Analyte and Internal Standard Purity:
-
Analyze a high concentration solution of the native Adenosine standard alone. Monitor the mass channel for this compound. A significant signal indicates isotopic interference.
-
Analyze a solution of the this compound internal standard alone. Monitor the mass channel for native Adenosine. A signal here would indicate the presence of unlabeled Adenosine as an impurity in the internal standard, which also requires correction.
-
-
Optimize MS/MS Transitions:
-
If using tandem MS, evaluate different fragmentation pathways for both Adenosine and this compound. Select a product ion for this compound that shows minimal signal when a high concentration of native Adenosine is infused.
-
-
Implement a Mathematical Correction:
-
If interference is confirmed, a mathematical correction must be applied to your data processing workflow. The following sections provide a detailed protocol for this correction.
-
Experimental Protocol: Determination and Correction of Isotopic Interference
This protocol outlines the steps to experimentally determine the isotopic contribution of native Adenosine to the this compound signal and apply a correction factor.
1. Theoretical Calculation of Isotopic Contribution:
First, it is useful to estimate the theoretical contribution of native Adenosine's M+2 isotopologue.
| Isotope | Natural Abundance (%) |
| ¹³C | 1.107[7][8][9][10] |
| ²H | 0.015[11][12][13][14] |
| ¹⁵N | 0.368[15][16][17][][19] |
| ¹⁷O | 0.038[20][21][22] |
| ¹⁸O | 0.205[23][24][25][26][27] |
The probability of the M+2 peak can be approximated by considering the contributions from two ¹³C atoms, one ¹⁸O atom, two ¹⁵N atoms, etc. While complex to calculate by hand, various online isotope distribution calculators can provide a precise theoretical value. For a molecule of this composition, a significant M+2 peak is expected.
2. Experimental Determination of the Correction Factor:
This experiment will determine the actual percentage of the native Adenosine signal that contributes to the this compound signal in your specific instrument.
-
Materials:
-
Pure native (unlabeled) Adenosine standard.
-
Your established LC-MS/MS system and method for Adenosine analysis.
-
-
Procedure:
-
Prepare a series of calibration standards of native Adenosine in a relevant matrix (e.g., plasma, buffer) without adding the this compound internal standard. The concentration range should cover the expected range of your study samples.
-
Inject these standards into the LC-MS/MS system.
-
For each injection, record the peak area for both the native Adenosine channel (M) and the this compound channel (M+2).
-
Calculate the ratio of the M+2 peak area to the M peak area for each concentration point.
-
Average these ratios to obtain the experimental correction factor (CF).
Correction Factor (CF) = (Average Peak Area of M+2) / (Average Peak Area of M)
-
3. Applying the Correction:
The calculated correction factor can now be used to adjust the measured peak area of the this compound internal standard in your samples.
-
Corrected IS Peak Area = Measured IS Peak Area - (Analyte Peak Area * CF)
This corrected internal standard peak area should then be used for all subsequent calculations of the analyte concentration.
Data Presentation
Table 1: Example Data for Correction Factor Determination
| Native Adenosine Concentration (ng/mL) | Analyte Peak Area (M) | M+2 Peak Area | Ratio (M+2 / M) |
| 10 | 100,000 | 1,210 | 0.0121 |
| 50 | 500,000 | 6,025 | 0.01205 |
| 100 | 1,000,000 | 12,080 | 0.01208 |
| 500 | 5,000,000 | 60,300 | 0.01206 |
| 1000 | 10,000,000 | 120,500 | 0.01205 |
| Average | 0.012068 |
In this example, the experimentally determined Correction Factor (CF) is 0.012068 .
Visualizations
Caption: Workflow for correcting isotopic interference.
Caption: Logical flow of issue and resolution.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adenosine | 58-61-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]
- 6. echemi.com [echemi.com]
- 7. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Carbon-13 - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 14. buyisotope.com [buyisotope.com]
- 15. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 16. prometheusprotocols.net [prometheusprotocols.net]
- 17. The Natural Abundance of Heavy Nitrogen Isotope (15N) in Plants Increases near a Large Copper Smelter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 20. Oxygen-17 - Wikipedia [en.wikipedia.org]
- 21. (17O) Oxygen NMR [chem.ch.huji.ac.il]
- 22. Isotope data for oxygen-17 in the Periodic Table [periodictable.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Oxygen-18 - Wikipedia [en.wikipedia.org]
- 25. Isotope data for oxygen-18 in the Periodic Table [periodictable.com]
- 26. buyisotope.com [buyisotope.com]
- 27. Oxygen-18 - isotopic data and properties [chemlin.org]
Technical Support Center: Overcoming Non-linear Calibration Curves with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-linear calibration curves using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-linear calibration curves even when using a deuterated internal standard?
A1: Non-linearity in calibration curves, even with deuterated internal standards, can arise from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization can occur.[1] The formation of analyte multimers (e.g., dimers, trimers) at high concentrations can also lead to a non-linear response.[1] Additionally, interference from the analyte's naturally occurring isotopes can contribute to the signal of a deuterated internal standard with low deuterium (B1214612) incorporation (e.g., D2), especially at high analyte concentrations.[1] In some cases, the calibration curve is inherently non-linear, and using a linear model for data fitting can lead to significant errors, even with a high coefficient of determination (r² > 0.99).[2]
Q2: How do deuterated internal standards help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[3][4] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement from co-eluting compounds in the sample matrix.[3][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can the position of the deuterium label on the internal standard affect my results?
A3: Yes, the position and stability of the deuterium label are critical.[1] Deuterium atoms on certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix.[1][6] This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions, such as on aliphatic or aromatic carbons.[1][7] Avoid labeling at exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[8]
Q4: Why is my deuterated internal standard not co-eluting with the analyte?
A4: A slight chromatographic separation between an analyte and its deuterated internal standard can occur due to an "isotope effect".[3][9] The replacement of hydrogen with the heavier deuterium isotope can lead to a small change in the physicochemical properties of the molecule, sometimes resulting in a slightly shorter retention time in reversed-phase chromatography.[6][9] While a small, consistent shift may be acceptable, significant separation can lead to "differential matrix effects," where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, compromising accuracy.[1][9]
Troubleshooting Guides
Issue 1: Non-linear calibration curve with poor r² value (<0.99)
-
Symptom: The calibration curve is visibly non-linear, and the coefficient of determination (r²) is below the acceptable limit (typically >0.99).[1]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal.[10][11] Solution: Dilute the higher concentration standards and samples to bring the response within the linear range of the detector.[10] |
| Ion Source Competition | At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response ratio.[1] Solution: Observe the internal standard response across the calibration curve. A decreasing internal standard signal with increasing analyte concentration suggests competition.[1] Consider optimizing the concentration of the internal standard or diluting the sample extract.[1] |
| Analyte Multimer Formation | Certain molecules can form dimers or trimers in the ion source at high concentrations.[1] Solution: Dilute the higher concentration standards. Optimize ion source parameters (e.g., temperature, gas flows) to minimize multimer formation.[1] |
| Inaccurate Standard Preparation | Errors in the preparation of stock solutions or serial dilutions of calibration standards can lead to non-linearity.[10] Solution: Carefully re-prepare all standard solutions using calibrated pipettes and certified reference materials. |
Issue 2: Deuterated internal standard fails to compensate for matrix effects.
-
Symptom: Significant ion suppression or enhancement is observed when comparing standards in solvent versus matrix, and there is poor reproducibility of the analyte/internal standard area ratio.[3]
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | A slight separation in retention time between the analyte and the deuterated internal standard can expose them to different matrix components as they elute, leading to varying degrees of ion suppression or enhancement.[1][9] Solution: Carefully examine the chromatography by overlaying the chromatograms of the analyte and the internal standard.[1] If separation is observed, adjust the chromatographic method (e.g., gradient, column) to ensure complete co-elution.[1][9] Alternatively, improve sample clean-up to remove interfering matrix components.[1] |
| Unstable Deuterium Label | Deuterium atoms in certain positions can undergo back-exchange with protons from the solvent or matrix.[1] Solution: Use an internal standard with deuterium labels in stable, non-exchangeable positions.[1] Conduct an incubation study by exposing the deuterated standard to a blank matrix for a time equivalent to your sample preparation and analysis to check for label exchange.[9] |
Quantitative Data Summary
Table 1: Impact of Internal Standard Type on Precision
| Internal Standard Type | Analyte Concentration | Precision (%CV) |
| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |
| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |
| Deuterated Sirolimus (SIR-d3) | High | 5.7% |
| Structural Analog (DMR) | Low | 7.6% |
| Structural Analog (DMR) | Medium | 8.9% |
| Structural Analog (DMR) | High | 9.7% |
Data adapted from a study on Sirolimus quantification, demonstrating the superior precision of a deuterated internal standard compared to a structural analog.[12]
Table 2: Effect of Internal Standard on Recovery of Lapatinib from Cancer Patient Plasma
| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |
| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |
| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |
| Isotope-labeled (Lapatinib-d3) | N/A | Corrects for interindividual variability | N/A |
This table illustrates how a stable isotope-labeled internal standard corrects for inter-individual variability in extraction recovery, making it a more reliable choice.[12]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[8]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent or mobile phase.
-
Set 2 (Post-Extraction Spike): First, extract a blank matrix. Then, add the analyte and internal standard to the final extract.
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Protocol 2: LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the analysis of a small molecule drug in human plasma using a deuterated internal standard.[12][13]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in methanol.[13]
-
Gradient: Optimize to achieve separation from matrix components and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.[13]
-
Injection Volume: 10 µL.[13]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[12]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]
-
Visualizations
Caption: Workflow for using a deuterated internal standard.
Caption: Logical troubleshooting guide for non-linear curves.
References
- 1. benchchem.com [benchchem.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Adenosine-d2 as an Internal Standard for Bioanalysis: A Comparative Guide
In the realm of bioanalysis, particularly for pharmacokinetic and biomarker quantification, the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. For the analysis of adenosine (B11128), a ubiquitous endogenous nucleoside with diverse physiological roles, stable isotope-labeled (SIL) internal standards are the preferred choice to compensate for variability during sample preparation and analysis. This guide provides a comprehensive comparison of Adenosine-d2 with other commonly used internal standards for adenosine bioanalysis, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[1] This co-elution and analogous behavior are crucial for mitigating matrix effects, which can lead to ion suppression or enhancement and compromise data quality.[1] For adenosine, several SILs are utilized, including deuterated (this compound) and carbon-13 (¹³C) labeled versions.
While SILs are generally preferred, deuterated standards like this compound can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the deuterium (B1214612) isotope effect.[2] This can potentially lead to differential ion suppression if the analyte and IS do not co-elute perfectly.[2] Therefore, careful validation is essential to ensure the chosen IS accurately tracks the analyte.
Performance Comparison of Internal Standards for Adenosine Bioanalysis
This section compares the performance of this compound with other internal standards based on key bioanalytical validation parameters. The data presented is a compilation from various studies and serves as a comparative overview.
Linearity and Lower Limit of Quantification (LLOQ)
A linear relationship between the analyte concentration and the instrument response is fundamental for accurate quantification. The LLOQ represents the lowest concentration that can be measured with acceptable accuracy and precision.
| Internal Standard | Analyte | Matrix | Linearity Range | LLOQ | r² / Correlation Coefficient | Reference |
| This compound | Adenosine | Human Plasma | 1 - 1000 ng/mL | 1 ng/mL | >0.99 | Hypothetical Data* |
| ¹³C₅-Adenosine | Adenosine | Human Plasma | 2.1 - 500 nmol/L | 2.1 nmol/L | Not Specified | [3] |
| ¹³C₁₀,¹⁵N₅-Adenosine | Adenosine | Human Blood | 0.0005 - 10 µg/mL | Not Specified | Not Specified | [2] |
| 2-Chloroadenosine (B27285) (Structural Analog) | Adenosine | Cell Culture Medium | 15.6 - 2000 ng/mL | 15.6 ng/mL | 0.9989 | [4] |
Note: Specific quantitative data for a direct comparison of this compound was not available in the initial search. This data is representative of typical performance for a SIL IS and is included for comparative purposes.
Accuracy and Precision
Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurements.
| Internal Standard | Analyte | Matrix | Concentration Level | Accuracy (% Bias) | Precision (%RSD) | Reference |
| This compound | Adenosine | Human Plasma | LLOQ | Within ±20% | <20% | Hypothetical Data* |
| Low QC | Within ±15% | <15% | ||||
| Medium QC | Within ±15% | <15% | ||||
| High QC | Within ±15% | <15% | ||||
| 2-Chloroadenosine (Structural Analog) | Adenosine | Cell Culture Medium | Various | Within 15% | <15% | [4] |
Note: Acceptance criteria as per FDA guidelines. Specific comparative data for this compound was not found.
Experimental Protocols
Detailed methodologies are crucial for reproducing bioanalytical methods. Below are representative protocols for the quantification of adenosine using different internal standards.
Protocol 1: Adenosine Quantification in Human Plasma using ¹³C₅-Adenosine IS
This method is suitable for the determination of endogenous adenosine in human plasma.
1. Sample Preparation:
-
Collect venous blood into tubes containing a "STOP solution" to prevent adenosine formation and degradation.
-
Centrifuge the blood to obtain plasma.
-
To 150 µL of plasma, add 33 µL of ¹³C₅-adenosine internal standard solution.
-
Perform protein precipitation and ultrafiltration to remove macromolecules.[3]
2. LC-MS/MS Analysis:
-
LC System: Agilent 6540 UPLC-tandem-MS system.[3]
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: 0.8 mL/min.[3]
-
MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).[3]
-
MRM Transitions: Not specified.
Protocol 2: Adenosine Quantification in Cell Culture Medium using 2-Chloroadenosine IS
This method is designed for quantifying adenosine released from cell cultures.
1. Sample Preparation:
-
To 40 µL of cell culture medium sample, add 20 µL of 2-chloroadenosine internal standard (1000 ng/mL).[4]
-
Centrifuge the sample briefly. No extraction is performed.[4]
2. LC-MS/MS Analysis:
-
LC System: Not specified.
-
Column: XBridge C₈ column (4.6 mm × 75 mm, 3.5 µm).[4]
-
Mobile Phase: Isocratic elution with 65% A (2mM ammonium (B1175870) acetate (B1210297) in water) and 35% B (2mM ammonium acetate in methanol).[4]
-
Flow Rate: 500 µL/min.[4]
-
MS Detection: Positive atmospheric pressure chemical ionization (APCI) with MRM.
-
MRM Transitions:
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in bioanalytical method validation.
References
- 1. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 4. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Internal Standard for Adenosine Quantification: A Comparison of Adenosine-d2 and ¹³C-Labeled Adenosine
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine (B11128) is critical for understanding its role in various physiological and pathological processes. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution, which necessitates the use of an internal standard. This guide provides a comprehensive comparison of two common types of isotopically labeled internal standards for adenosine: deuterium-labeled (Adenosine-d2) and carbon-13-labeled (¹³C-labeled) adenosine, supported by experimental data and principles from the literature.
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it experiences the same analytical variations, such as extraction recovery and ionization efficiency.[1][2] While both deuterated and ¹³C-labeled standards are designed for this purpose, their performance can differ significantly, particularly in complex biological matrices.
Performance Comparison: this compound vs. ¹³C-Labeled Adenosine
The choice between a deuterated and a ¹³C-labeled internal standard can substantially impact the accuracy and reliability of analytical methods. The following table summarizes the key performance characteristics of each.
| Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled Adenosine | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than unlabeled adenosine.[1][2][3] | Typically co-elutes perfectly with unlabeled adenosine.[1][2][3][4] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1][2] |
| Correction for Matrix Effects | Can be less effective due to chromatographic separation from the analyte, leading to differential ion suppression or enhancement.[1][5][6] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][7] ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. | |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, although this is less of a concern if the label is on a carbon atom.[8] | ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[8] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[8] |
| Accuracy & Precision | The chromatographic shift can lead to inaccuracies. One study showed a 40% error in an example due to an imperfect retention time match.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%, compared to 96.8% and 8.6% for the deuterated standard.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification. |
| Cost | Typically less expensive and more widely available.[8] | Generally higher due to more complex synthesis.[8] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of adenosine in plasma using a ¹³C-labeled internal standard, based on methodologies described in the literature.[9][10]
1. Sample Preparation:
-
Prepare a stock solution of ¹³C₅-adenosine (internal standard) at 1 mmol/L in 20% methanol (B129727) in PBS (pH 7.4).[9]
-
Prepare an external calibration curve by serial dilution of an adenosine stock solution to concentrations ranging from 2.1 to 500 nmol/L in PBS.[9]
-
To 150 µL of plasma, add 33 µL of the ¹³C₅-adenosine internal standard solution (e.g., 3333 nmol/L).[9]
-
Mix the sample for 10 seconds.
-
Perform protein precipitation and sample cleanup. For example, add the mixed sample to a 10 kDa molecular weight cut-off spin filter and centrifuge at 14,000 x g for 40 minutes at 4°C.[9]
-
Collect the filtrate for UPLC-tandem-MS analysis.[9]
2. LC-MS/MS Analysis:
-
LC System: An Agilent 1100 series LC pump with a wellplate autosampler or similar.[11]
-
Column: Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) with a C-18 security guard cartridge.[11]
-
Autosampler Temperature: 4°C.[11]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 10 µL.[11]
-
Mobile Phase A: 25mM ammonium (B1175870) acetate (B1210297) in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Elution: Isocratic elution with 10% solvent B at a flow rate of 0.2 ml/min.[11]
-
Total Run Time: 5 minutes.[11]
-
Mass Spectrometer: API3000 triple quadrupole mass spectrometer with a TurboIonSpray ionization source or similar.[11]
-
Ionization Mode: Negative ion electrospray.[11]
-
Source Temperature: 450°C.[11]
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Quantification:
-
The concentration of adenosine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.[2]
Visualizing Experimental and Logical Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for adenosine quantification.
Adenosine exerts its effects by binding to specific receptors, which can, in turn, interact with other receptor systems. A well-studied example is the antagonistic interaction between adenosine A₂A receptors and dopamine (B1211576) D₂ receptors, particularly relevant in the context of neurological disorders like Parkinson's disease.
Caption: Adenosine A₂A and Dopamine D₂ receptor interaction.
Conclusion and Recommendation
While this compound may be a more cost-effective and readily available option, the potential for chromatographic separation from the analyte and isotopic instability poses a risk to data accuracy. These issues can lead to imprecise quantification, especially in complex biological samples where matrix effects are a significant concern.[1][5][6] For robust, reliable, and highly accurate bioanalytical methods, ¹³C-labeled adenosine is the superior choice for an internal standard. Its identical chromatographic behavior ensures more effective compensation for matrix effects, leading to higher quality data in demanding research and development settings.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 11. med.und.edu [med.und.edu]
A Researcher's Guide to Commercially Available Adenosine-d2: Assessing Isotopic Purity
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds like Adenosine-d2 is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative assessment of commercially available this compound, focusing on isotopic purity and the analytical methods used for its determination. Experimental data from various suppliers is presented to aid in the selection of the most suitable product for your research needs.
Understanding the Importance of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are invaluable tools in various scientific disciplines, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. The isotopic purity, which refers to the percentage of the molecule that contains the deuterium (B1214612) label at the specified positions, is a key determinant of its utility. Higher isotopic purity minimizes interference from the unlabeled analogue, leading to more accurate and reliable experimental results.
Comparison of Commercially Available this compound
The following table summarizes the reported isotopic purity of this compound from various commercial suppliers. It is important to note that while some suppliers provide specific isotopic purity data on their product pages or in catalogs, for others, this information is typically found in the certificate of analysis (CoA) provided with the product.
| Supplier | Product Name | Stated Isotopic Purity | Analytical Method(s) for Purity Assessment |
| Cambridge Isotope Laboratories, Inc. (CIL) | Adenosine (B11128) (ribose-5,5-D2, 98%) | 98%[1] | Mass Spectrometry, NMR |
| MedChemExpress | This compound | >99% (typical, request CoA for specific batch) | HPLC, Mass Spectrometry, ¹H NMR |
| Toronto Research Chemicals (TRC) | Adenosine-5',5''-d2 | Information available in Certificate of Analysis | NMR, HPLC, Mass Spectrometry[2] |
| Cayman Chemical | This compound | Information available in Certificate of Analysis | HPLC, Mass Spectrometry, NMR[3][4] |
| Sigma-Aldrich | This compound | Information available in Certificate of Analysis | Varies by product, typically includes Mass Spectrometry and NMR |
Note: The isotopic purity of products from MedChemExpress, Toronto Research Chemicals, Cayman Chemical, and Sigma-Aldrich should be confirmed by requesting the lot-specific Certificate of Analysis. MedChemExpress provides a CoA for a similar compound, Adenosine-13C5, which shows an isotopic enrichment of 99%, suggesting a high level of purity for their isotopically labeled products[5].
Experimental Protocols for Assessing Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.
Experimental Protocol: LC-MS/MS for this compound Isotopic Purity
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or water:acetonitrile).
-
Prepare a series of dilutions to establish a working concentration range.
-
Prepare a sample of unlabeled adenosine for comparison.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and tandem MS (MS/MS) of the precursor ions for adenosine (m/z 268.1) and this compound (m/z 270.1).
-
Collision Energy: Optimize for the fragmentation of the adenosine precursor ion to a characteristic product ion (e.g., the adenine (B156593) fragment at m/z 136.1).
-
Data Analysis:
-
Extract the ion chromatograms for the M+H+ ions of both the labeled (d2) and unlabeled (d0) adenosine.
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d2))] * 100
-
-
-
NMR Spectroscopy Analysis
NMR spectroscopy, particularly ¹H NMR, provides detailed structural information and can be used to determine the degree of deuteration at specific sites.
Experimental Protocol: ¹H NMR for this compound Isotopic Purity
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6 or D₂O).
-
Add a known amount of an internal standard with a distinct, well-resolved signal (e.g., maleic acid) for quantitative analysis.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard one-dimensional ¹H NMR experiment.
-
Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of the signal corresponding to the protons at the deuterated positions in any residual unlabeled adenosine.
-
Integrate the area of a well-resolved signal from a non-deuterated position in the adenosine molecule (e.g., the anomeric proton of the ribose).
-
Compare the relative integrations to determine the percentage of deuteration. The signal from the deuterated position will be significantly reduced in intensity in the ¹H NMR spectrum of a highly enriched sample.
-
Conclusion
The selection of a commercially available this compound should be guided by the specific requirements of the intended application. For quantitative studies where high accuracy is paramount, a supplier that provides a detailed Certificate of Analysis with a high specified isotopic purity is recommended. Both mass spectrometry and NMR spectroscopy are robust methods for verifying the isotopic purity of this compound. Researchers are encouraged to perform their own quality control to ensure the material meets the standards required for their experiments.
References
Cross-Validation of Analytical Methods for Adenosine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous molecules like adenosine (B11128) is critical for robust and reproducible results. The choice of analytical methodology and, specifically, the internal standard can significantly impact data quality. This guide provides a comparative overview of analytical methods for adenosine quantification, with a focus on the use of stable isotope-labeled internal standards, and presents supporting data for cross-validation.
Stable isotope-labeled internal standards, such as Adenosine-d2, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. They offer superior accuracy and precision by compensating for variability during sample preparation, chromatography, and ionization. This guide explores the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing such standards and compares them with alternative analytical approaches.
Comparative Analysis of Analytical Methods
The selection of an analytical method for adenosine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of different methods.
| Parameter | LC-MS/MS with Stable Isotope-Labeled IS | HPLC-UV | Fixed Potential Amperometry (FPA) |
| Principle | Chromatographic separation followed by mass-based detection and quantification against a co-eluting, mass-shifted internal standard. | Chromatographic separation followed by detection based on UV absorbance. | Direct electrochemical detection based on the oxidation of adenosine. |
| Selectivity | Very High | Moderate to High | Moderate |
| Sensitivity (LLOQ) | Low ng/mL to sub-ng/mL.[1][2] | µg/mL range.[1] | Higher than LC-MS/MS. |
| Matrix Effect | Minimized by co-eluting stable isotope-labeled internal standard. | Susceptible to interferences from co-eluting compounds. | Can be affected by electroactive species in the sample. |
| Sample Throughput | High, with run times as short as a few minutes.[2] | Moderate | High |
| Instrumentation Cost | High | Low to Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
A study comparing LC-MS/MS, HPLC, and FPA for adenosine measurement in human blood found a good correlation between the methods, although absolute concentrations varied. Mean plasma adenosine concentration was 26% higher with HPLC compared to LC-MS/MS, and in whole blood, FPA measurements were 35% higher than LC-MS/MS.[3] This highlights the importance of method cross-validation to understand the biases and strengths of each technique.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for adenosine quantification using LC-MS/MS with a stable isotope-labeled internal standard and a comparative HPLC-UV method.
Protocol 1: LC-MS/MS with Stable Isotope-Labeled Internal Standard (e.g., ¹³C₅-Adenosine)
This protocol is based on established methods for quantifying adenosine in biological matrices.[4][5]
1. Sample Preparation:
-
To 100 µL of plasma or other biological sample, add 10 µL of an internal standard working solution (e.g., ¹³C₅-Adenosine in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.
-
Column: Luna C18(2) (150 x 2.0 mm, 3 µm).[4]
-
Mobile Phase A: 25 mM Ammonium Acetate in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: Isocratic or a shallow gradient depending on the separation requirements.
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
MS System: Triple quadrupole mass spectrometer (e.g., API 3000).[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions:
-
Adenosine: e.g., m/z 268 -> 136.[1]
-
¹³C₅-Adenosine: e.g., m/z 273 -> 136.
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a more traditional method for adenosine quantification.
1. Sample Preparation:
-
Sample preparation can follow a similar protein precipitation and extraction procedure as described for the LC-MS/MS method, but without the addition of a mass-spectrometry-specific internal standard. An alternative internal standard suitable for UV detection can be used.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: 260 nm.
-
Quantification: Based on the peak area of adenosine relative to a calibration curve constructed with adenosine standards.
Adenosine A₂A and Dopamine (B1211576) D₂ Receptor Signaling
Adenosine plays a crucial role in various physiological processes, including neurotransmission. A key interaction is the antagonistic relationship between the adenosine A₂A receptor and the dopamine D₂ receptor, which is particularly relevant in the basal ganglia of the brain.[6][7][8] This interaction is a target for therapeutic interventions in conditions like Parkinson's disease.
Caption: Antagonistic signaling between Adenosine A₂A and Dopamine D₂ receptors.
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is a systematic process to ensure that different methods provide comparable and reliable results for the same analyte in a given matrix.
Caption: Logical workflow for cross-validating analytical methods.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.und.edu [med.und.edu]
- 5. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection for your analytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] The ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary choices for an internal standard are stable isotope-labeled internal standards (SIL-IS), most commonly deuterated standards, and non-deuterated or structural analogue internal standards.[2] While deuterated standards are widely considered the "gold standard," non-deuterated analogues offer a more accessible and cost-effective alternative.[1][3]
Performance Under the Microscope: A Quantitative Comparison
The superiority of deuterated internal standards lies in their near-identical chemical and physical properties to the analyte, leading to better tracking during extraction and co-elution during chromatography.[2] This is crucial for compensating for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[1] Non-deuterated internal standards, being structurally similar but not identical, can exhibit different physicochemical properties, leading to variations in extraction recovery and chromatographic retention time.[3]
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing similar ion suppression or enhancement.[3] | Variable: Differences in physicochemical properties can lead to inconsistent compensation for matrix effects.[3] |
| Accuracy (% Bias) | Typically within ±5% of the nominal concentration. | Can be acceptable (e.g., within ±15%), but more susceptible to matrix-induced bias. |
| Precision (% CV) | Generally lower, often <5%. In one study, the interpatient assay imprecision (CV) for sirolimus was consistently lower with a deuterated IS (2.7%-5.7%) compared to a non-deuterated IS (7.6%-9.7%).[4] | Generally higher, can be acceptable but often >5%. For some quality controls, accuracy values can differ by more than 60% and RSD can be over 50% without an appropriate IS.[5] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[3] One study reported a 35% difference in extraction recovery between an analyte and its deuterated internal standard, highlighting that even SIL-IS are not always perfect.[3] |
| Retention Time | Ideally co-elutes with the analyte, though slight shifts due to the deuterium (B1214612) isotope effect can occur.[6] | Different from the analyte, which can lead to differential matrix effects.[3] |
| Cost & Availability | Higher cost and may require custom synthesis.[1] | Generally lower cost and more readily available.[1] |
Experimental Protocols
To objectively assess the performance of an internal standard, a series of validation experiments are essential. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (analogue) internal standard
-
Reconstitution solvent (e.g., methanol/water)
-
LC-MS/MS system
Procedure:
-
Prepare four sets of samples:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation:
-
Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
IS-Normalized Matrix Factor: For each matrix source, divide the analyte MF by the IS MF.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]
-
Interpretation of Results:
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] This demonstrates the internal standard's ability to track the analyte's behavior in the presence of interfering components from the matrix.
Visualizing the Workflow and Key Concepts
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Bioanalytical Workflow with an Internal Standard
Impact of Deuterium Isotope Effect on Matrix Compensation
Conclusion: Making the Right Choice
The selection of an internal standard is a balance between achieving the highest data quality and practical considerations such as cost and availability.
Deuterated internal standards are the preferred choice for most quantitative bioanalytical applications, especially for regulated studies, due to their superior ability to compensate for matrix effects and improve assay accuracy and precision.[1][2]
Non-deuterated internal standards can be a viable option when a deuterated analogue is not available or when cost is a significant constraint. However, their use requires more extensive method development and validation to ensure they adequately track the analyte and provide reliable quantitative data.[3]
Ultimately, the decision rests on the specific requirements of the assay and the level of data scrutiny. For high-stakes drug development and clinical research, the investment in a deuterated internal standard is often justified by the increased confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Harnessing the Power of Deuterium: A Comparative Guide to the Use of Adenosine-d2 in Research
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), offers a powerful tool in various scientific disciplines. Adenosine-d2, a deuterated form of the ubiquitous nucleoside adenosine (B11128), is a prime example of how this subtle atomic alteration can provide significant advantages in experimental research. This guide provides a comprehensive literature review on the applications of this compound, comparing its utility with non-deuterated adenosine and other alternatives in key research areas. While direct comparative studies on this compound are not abundant, this guide extrapolates from established principles of deuteration and stable isotope use to highlight its potential and application.
Key Applications and Advantages of this compound
This compound is primarily utilized in two major domains: as an internal standard for quantitative analysis and as a tool in pharmacokinetic studies to investigate metabolic pathways.
Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound serves as an ideal internal standard for the quantification of endogenous adenosine in biological samples.
Principle of Stable Isotope Dilution Mass Spectrometry:
A known amount of the deuterated standard (this compound) is spiked into a biological sample containing the analyte of interest (endogenous adenosine). The deuterated standard is chemically identical to the analyte and thus behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the endogenous adenosine can be accurately determined, as any sample loss or matrix effects during the analytical process will affect both the analyte and the standard equally.
Comparison with Other Quantification Methods:
| Method | Principle | Advantages | Disadvantages |
| Stable Isotope Dilution (e.g., with this compound) | Co-analysis of analyte with a known concentration of a stable isotope-labeled analog. | High accuracy and precision, corrects for matrix effects and sample loss. | Higher cost of labeled standards. |
| External Standard Calibration | Comparison of the analyte signal to a calibration curve generated from standards in a clean solvent. | Simple and inexpensive. | Prone to inaccuracies due to matrix effects and variations in sample preparation. |
| Standard Addition | Spiking known amounts of the analyte into aliquots of the sample to create a calibration curve within the sample matrix. | Can correct for matrix effects. | More complex, requires more sample, and does not account for analyte loss during sample preparation. |
Pharmacokinetic and Metabolic Studies
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.[1]
The Kinetic Isotope Effect (KIE):
Experimental Protocols
Protocol for Quantification of Adenosine in Biological Samples using this compound as an Internal Standard
This protocol is a generalized example based on common practices in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for small molecule quantification.[3][4][5]
1. Sample Preparation:
- Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.
- To 100 µL of the sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µM in methanol) to serve as the internal standard.
- Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM):
- Adenosine: Precursor ion (m/z) 268.1 -> Product ion (m/z) 136.1.[5]
- This compound: Precursor ion (m/z) 270.1 -> Product ion (m/z) 136.1 (or other appropriate fragment).
3. Data Analysis:
- Integrate the peak areas for both the adenosine and this compound MRM transitions.
- Calculate the peak area ratio (Adenosine / this compound).
- Construct a calibration curve by plotting the peak area ratio against the concentration of adenosine standards.
- Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Workflow for quantitative analysis using this compound.
Caption: The Kinetic Isotope Effect on Adenosine metabolism.
Research Area Focus: Adenosine Receptor Ligand Development
While direct experimental data on this compound is limited, the principle of using deuteration to enhance drug properties is being explored for ligands that target adenosine receptors. A computational study has shown that selective deuteration of adenosine A2A receptor antagonists, such as istradefylline (B1672650) and caffeine, can improve their binding affinity.[6] For instance, perdeuterated d9-caffeine showed a predicted 1.7-fold increase in potency.[6] This suggests that deuteration can be a valuable strategy in the design of more potent and metabolically stable drugs targeting the adenosine system.
Signaling Pathway Involving Adenosine A2A Receptors:
Adenosine A2A receptors are G-protein coupled receptors that, upon activation by adenosine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade is crucial in various physiological processes, including inflammation and neurotransmission.
Caption: Adenosine A2A receptor signaling pathway.
Conclusion
This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary application as an internal standard in mass spectrometry provides a robust method for accurate quantification of endogenous adenosine. Furthermore, the principles of the kinetic isotope effect suggest its utility in pharmacokinetic studies to probe metabolic pathways and potentially develop more stable adenosine-based therapeutics. While direct comparative experimental data on this compound is an area for future research, the foundational principles of its use are well-established and offer significant advantages for rigorous scientific investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
Navigating the Nuances of Quantitative Analysis: A Comparative Guide to the Limitations of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving accurate and reliable results, particularly in mass spectrometry-based assays. Among these, deuterated internal standards are widely utilized due to their cost-effectiveness and accessibility. However, a growing body of evidence highlights their inherent limitations, which can compromise data integrity. This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies.
The fundamental assumption when using a SIL-IS is that it will behave identically to the analyte of interest throughout the analytical process, from sample preparation to detection, thereby correcting for variations.[1] While this holds true in many scenarios, the physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) can lead to significant analytical challenges.[1]
Key Limitations of Deuterated Internal Standards
The primary drawbacks of using deuterated internal standards stem from the substitution of hydrogen with a heavier isotope, which can alter the molecule's properties in subtle but meaningful ways.
1. Isotope Effect and Chromatographic Shift: The replacement of hydrogen with deuterium can lead to a "deuterium isotope effect," causing a slight difference in retention time between the deuterated standard and the native analyte during liquid chromatography (LC).[1][2] This chromatographic separation can result in the analyte and the internal standard experiencing different degrees of matrix effects, especially in complex biological samples where ion suppression or enhancement is variable across the chromatographic peak.[1][3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4]
2. Differential Matrix Effects: Even with near-perfect co-elution, the analyte and its deuterated internal standard can be affected differently by matrix components.[5][6] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[7] This discrepancy can lead to inaccurate quantification, as the internal standard fails to adequately compensate for the matrix-induced signal alteration of the analyte.[5][6]
3. Instability and H/D Exchange: Deuterium atoms, particularly those on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, can be susceptible to exchange with hydrogen atoms from the sample matrix or solvent.[8][9] This phenomenon, known as back-exchange, can lead to a loss of the isotopic label, artificially inflating the analyte's measured concentration.[1] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[7]
4. Metabolic Switching: In metabolic studies, the stronger carbon-deuterium bond can alter the metabolic pathway of a drug.[10] This "metabolic switching" can occur when an enzyme preferentially metabolizes the non-deuterated version of the drug at a different site, leading to a different ratio of metabolites compared to the native drug.[10]
5. Altered Fragmentation Patterns: The presence of deuterium can sometimes change the fragmentation pattern of a molecule in the mass spectrometer.[2] If the chosen multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte, it can impact the accuracy of quantification.[2]
Comparative Data on Internal Standard Performance
The following tables summarize experimental findings and key characteristics that highlight the limitations of deuterated internal standards compared to other alternatives, such as ¹³C or ¹⁵N-labeled standards and non-isotopically labeled (analog) standards.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard | Key Findings & References |
| Chromatographic Co-elution with Analyte | Potential for slight retention time shifts due to the deuterium isotope effect. | Excellent co-elution as the physicochemical properties are nearly identical to the analyte. | Different retention times are expected and often desired to avoid isobaric interference. | Deuterated standards can elute slightly earlier in reversed-phase chromatography.[4] ¹³C-labeled standards are considered superior for achieving perfect co-elution.[4] |
| Compensation for Matrix Effects | Can be compromised by chromatographic shifts, leading to differential matrix effects. | Excellent compensation due to identical elution and ionization behavior. | Poor and unpredictable compensation as the analog experiences different matrix effects. | Matrix effects for an analyte and its deuterated standard can differ by 26% or more.[7] ¹³C standards provide more robust correction. |
| Extraction Recovery Consistency | Generally similar to the analyte, but differences have been reported. | Virtually identical to the analyte, providing reliable correction for extraction variability. | Can differ significantly from the analyte, leading to inaccurate results. | A 35% difference in extraction recovery between haloperidol (B65202) and its deuterated form has been observed. |
| Isotopic Stability | Can be prone to H/D exchange, especially at certain molecular positions and pH conditions. | Highly stable as the label is integrated into the carbon or nitrogen backbone. | Not applicable. | Deuterium on heteroatoms or adjacent to carbonyls is more susceptible to exchange.[8][9] ¹³C labels are not prone to exchange. |
| Cost and Availability | Generally less expensive and more widely available. | More expensive and less commonly available due to more complex synthesis. | Varies depending on the complexity of the analog molecule. | Deuterium is often the most cost-effective option for stable isotope labeling.[8] |
Experimental Protocols
To rigorously evaluate the suitability of a deuterated internal standard for a specific quantitative assay, the following experimental protocols are recommended.
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to determine if the deuterated internal standard adequately compensates for matrix-induced signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard (d-IS) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and d-IS are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and d-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas below.
-
| Calculation | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0). |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | ~100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | ~100% | Overall efficiency of the entire method. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the d-IS corrects for the matrix effect. A value significantly different from 1 suggests differential matrix effects. |
Data Interpretation: An IS-Normalized MF close to 1 indicates that the deuterated internal standard is effectively compensating for the matrix effect.
Protocol 2: Evaluation of Chromatographic Co-elution
This protocol is designed to visually and quantitatively assess the retention time difference between the analyte and its deuterated internal standard.
Methodology:
-
Prepare a Mixed Standard Solution: Prepare a solution containing both the analyte and the deuterated internal standard at a concentration that provides a strong signal in the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Inject the mixed standard solution onto the LC-MS/MS system.
-
Acquire data by monitoring the specific MRM transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Visually inspect for any separation between the two peaks.
-
Determine the retention time at the apex of each peak and calculate the difference.
-
Data Interpretation: A significant and reproducible difference in retention time confirms a chromatographic isotope effect, which may warrant further investigation into differential matrix effects.
Protocol 3: Assessment of Deuterated Standard Stability (H/D Exchange)
This protocol evaluates the stability of the deuterium label on the internal standard under the conditions of the analytical method.
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the deuterated internal standard in a neutral, aprotic solvent (e.g., acetonitrile).
-
Prepare your typical sample matrix (e.g., plasma, urine) and a control buffer at the pH of your analytical method.
-
-
Incubation:
-
Spike the deuterated standard into both the sample matrix and the control buffer at a known concentration.
-
Incubate these samples at the temperature used during your sample preparation for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Preparation: At each time point, process the samples using your standard extraction protocol.
-
LC-MS/MS Analysis: Analyze the extracted samples, monitoring for both the deuterated internal standard and the unlabeled analyte.
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point.
-
An increase in this ratio over time indicates H/D exchange.
-
Mandatory Visualization
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Adenosine-d2: Interpreting Certificates of Analysis and Performance Data
For researchers in drug development and the life sciences, the purity and performance of isotopically labeled compounds like Adenosine-d2 are paramount. This guide provides a comprehensive comparison of this compound with its non-deuterated counterpart, offering insights into the interpretation of a Certificate of Analysis (CoA) and presenting supporting experimental and computational data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the procurement and application of this compound.
Understanding the Specifications: A Comparative Overview
A Certificate of Analysis is a critical document that outlines the quality and purity of a chemical product. For a deuterated compound like this compound, key parameters include chemical purity and isotopic purity. While a complete, publicly available CoA for this compound is not readily found, data from various suppliers provide typical specifications.
| Parameter | This compound (Typical) | Non-deuterated Adenosine (B11128) (Typical) | Significance for Researchers |
| Chemical Purity | ≥99.5%[1] | ≥99% | High chemical purity is essential to ensure that observed biological effects are attributable to the compound of interest and not to impurities. |
| Isotopic Purity | Not consistently reported; expected to be high (>98%) | Not Applicable | Crucial for applications such as internal standards in mass spectrometry, where the mass difference is the basis of quantification. Inconsistent reporting highlights the need for inquiry with suppliers. |
| Appearance | White to off-white solid[1] | White crystalline powder | A basic quality control check for consistency and absence of gross contamination. |
| Molecular Formula | C10H11D2N5O4[2] | C10H13N5O4 | Confirms the identity of the deuterated compound. |
| Molecular Weight | 269.26 g/mol [2] | 267.24 g/mol | The mass difference due to deuterium (B1214612) labeling is the fundamental property utilized in many of its applications. |
Performance Comparison: The Impact of Deuteration
The primary motivation for using deuterated compounds often lies in their altered metabolic stability and potential for enhanced pharmacodynamic properties. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage.
A computational study on adenosine receptor ligands, such as caffeine (B1668208) and istradefylline, has shed light on the potential performance advantages of deuteration. The study revealed that deuteration can lead to a 1.7-fold increase in potency for adenosine A2A receptor antagonists[3]. This suggests that deuterated adenosine analogs may exhibit higher affinity for their target receptors. While this is a computational model, it provides a strong rationale for the potential benefits of using this compound in receptor binding and functional assays.
Key Performance Advantages of this compound:
-
Increased Metabolic Stability: Slower metabolism can lead to a longer half-life in vivo, which is advantageous for pharmacokinetic studies.
-
Enhanced Receptor Affinity: As suggested by computational studies, deuteration may increase the binding affinity of the ligand to its receptor, potentially leading to greater potency[3][4].
-
Internal Standard: this compound is an ideal internal standard for the quantitative analysis of adenosine by techniques like NMR, GC-MS, or LC-MS[5].
Experimental Protocols: Ensuring Quality and Function
Verifying the specifications on a CoA and assessing the performance of this compound requires robust experimental protocols.
Determination of Chemical and Isotopic Purity
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To determine the chemical purity by separating this compound from any non-deuterated adenosine and other impurities, and to confirm the isotopic enrichment.
-
Protocol:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Couple the HPLC output to a high-resolution mass spectrometer.
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the chromatogram. Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Isotopic Purity: Analyze the mass spectrum of the this compound peak. Determine the relative abundance of the ion corresponding to this compound (m/z) and the ion corresponding to non-deuterated Adenosine (m/z-2). The isotopic purity is calculated from the ratio of these ion intensities.
-
-
Functional Assessment: Adenylyl Cyclase Activity Assay
Methodology: In Vitro Enzyme Assay
-
Objective: To compare the ability of this compound and non-deuterated adenosine to modulate the activity of adenylyl cyclase via adenosine receptors.
-
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line expressing the adenosine receptor of interest (e.g., A2A).
-
Assay Reaction: Incubate the membrane preparation with ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of either this compound or non-deuterated adenosine.
-
cAMP Measurement: After a defined incubation period, terminate the reaction and measure the amount of cyclic AMP (cAMP) produced using a commercially available ELISA kit or other detection methods.
-
Data Analysis: Plot the concentration of cAMP produced against the concentration of the adenosine analog. Compare the EC50 values (the concentration required to elicit a half-maximal response) for this compound and non-deuterated adenosine to determine their relative potencies. Studies have shown that adenosine analogs can stimulate adenylyl cyclase activity through A2 receptors[6][7].
-
Adenosine Signaling Pathway
The biological effects of adenosine are mediated through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. The following diagram illustrates the canonical signaling pathway initiated by adenosine binding to the A2A receptor, which is often co-localized and interacts with the dopamine (B1211576) D2 receptor[8][9].
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. clinivex.com [clinivex.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of adenosine and analogs on adenylate cyclase activity in cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine receptor-mediated effects on adenylate cyclase activity in rat luteal tissue: a putative local regulatory role of adenosine in the corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A-dopamine D2 receptor-receptor heteromerization: qualitative and quantitative assessment by fluorescence and bioluminescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Adenosine Quantification Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Characteristics of Adenosine (B11128) Quantification
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of adenosine using a deuterated or other stable isotope-labeled internal standard. These values are compiled from multiple sources and represent the expected performance of a validated bioanalytical method.
Table 1: Summary of Method Validation Parameters for Adenosine Quantification
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 2 - 15.6 ng/mL[5][6] |
| Intra-assay Precision (%CV) | < 15%[6][7] |
| Inter-assay Precision (%CV) | < 15%[6][7] |
| Accuracy (% Bias) | Within ±15% of the nominal value[6][7] |
| Matrix Effect | Relative matrix effect should not exceed 15%[8] |
Table 2: Example of LC-MS/MS Parameters for Adenosine Analysis
| Parameter | Typical Setting |
| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Mass Spectrometry | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6] |
| Adenosine MRM Transition (m/z) | 268.2 -> 136.1[6] |
| Internal Standard MRM Transition (m/z) | Dependent on the specific deuterated standard used. For ¹³C₅-adenosine: 273.2 -> 136.1 |
Experimental Protocols
A generalized experimental protocol for the quantification of adenosine in a biological matrix (e.g., plasma, cell culture media) using a deuterated internal standard is outlined below. This protocol is a composite based on common practices described in the literature.[5][10][11]
Sample Preparation
-
Thaw Samples : Thaw biological samples on ice to maintain the stability of adenosine.
-
Add Internal Standard : Spike all samples, calibration standards, and quality control samples with a known concentration of the Adenosine-d2 internal standard working solution. This is a critical step to account for variability in extraction and analysis.[3]
-
Protein Precipitation : Add a protein precipitation agent (e.g., acetonitrile (B52724), methanol) to the sample to remove proteins. A common ratio is 3:1 (solvent to sample).
-
Vortex and Centrifuge : Vortex the samples to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the analyte.
LC-MS/MS Analysis
-
Chromatographic Separation : Inject the prepared sample onto an LC system.
-
Column : A C18 column is commonly used for reversed-phase chromatography.[10]
-
Mobile Phase : A gradient elution with a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically employed.[12]
-
Flow Rate : A flow rate in the range of 0.2-0.8 mL/min is common.[5][10]
-
-
Mass Spectrometric Detection :
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The instrument is operated in positive ion mode using electrospray ionization.
-
The mass spectrometer is set to monitor the specific precursor-to-product ion transitions (MRM) for both adenosine and the this compound internal standard.
-
Data Analysis
-
Peak Integration : Integrate the peak areas for both the adenosine and this compound MRM transitions.
-
Calculate Peak Area Ratios : For each sample, calculate the ratio of the peak area of adenosine to the peak area of this compound.
-
Generate Calibration Curve : Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve.
-
Quantify Unknown Samples : Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for adenosine quantification.
Caption: Role of this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. aptochem.com [aptochem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 6. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
- 8. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients | MDPI [mdpi.com]
- 9. HILIC-MS/MS Analysis of Adenosine in Patient Blood | MDPI [mdpi.com]
- 10. med.und.edu [med.und.edu]
- 11. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Regulated Bioanalytical Methods
In the rigorous landscape of regulated bioanalysis, the pursuit of accurate, precise, and reliable data is paramount for researchers, scientists, and drug development professionals. The choice of an internal standard (IS) is a critical decision that directly impacts the integrity of pharmacokinetic and toxicokinetic data submitted to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Among the available options, the stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, has emerged as the gold standard. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use in regulated bioanalytical methods.
The fundamental role of an internal standard is to compensate for variability throughout the analytical process, from sample preparation to detection.[1] An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible to correct for inconsistencies in extraction recovery, matrix effects, and instrument response.[1] Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by their stable isotope, deuterium, fulfill this requirement exceptionally well.[1] This subtle modification results in a compound that is chemically almost identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer.[1]
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and mass spectrometric detection.[2] This co-elution and co-ionization behavior effectively compensates for variability in the analytical process, most notably the unpredictable nature of matrix effects.[1][2]
Matrix effects, the suppression or enhancement of the ionization of an analyte by co-eluting components from the biological matrix, are a major source of error in LC-MS/MS-based bioanalysis.[2] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing the ratio of the analyte response to the internal standard response to remain constant. This leads to more accurate and precise quantification.[1]
The following tables summarize quantitative data from comparative studies, highlighting the superior performance of deuterated internal standards over structural analogs.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | The near-identical chemical nature of the deuterated IS allows for more effective compensation of matrix effects and variability in sample recovery, leading to higher accuracy.[3] |
| Precision (%CV) | Typically <10% | Can be >15% | By closely tracking the analyte throughout the analytical process, the deuterated IS minimizes variability, resulting in significantly better precision. |
| Matrix Effect Compensation | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | Due to co-elution and identical ionization properties, the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, leading to effective normalization.[1] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[4] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[4] | The chemical similarity of the deuterated IS ensures that its recovery during sample preparation closely mirrors that of the analyte. |
Table 1: Performance Comparison of Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Table 2: Comparative Data for the Quantification of "Drug X" by LC-MS/MS. Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[5]
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments must be conducted in line with regulatory guidelines such as the ICH M10. A key experiment is the assessment of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.
Materials:
-
LC-MS/MS system
-
Analyte and deuterated internal standard stock solutions
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
Reconstitution solvent (e.g., mobile phase)
-
Standard laboratory equipment (pipettes, vials, centrifuges, etc.)
Methodology:
-
Prepare three sets of samples for each of the six matrix sources:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the reconstitution solvent at two concentration levels (low and high QC).
-
Set B (Post-Spiked Matrix): Extract the blank matrix from each source first. Then, spike the extracted blank matrix with the analyte and the deuterated internal standard at the same low and high QC concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and the deuterated internal standard into the blank matrix from each source before the extraction process at the same low and high QC concentrations. This set is used to assess overall process efficiency but is not directly used for matrix factor calculation.
-
-
Sample Analysis: Analyze all prepared samples (Sets A and B) by LC-MS/MS.
-
Data Analysis and Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in the presence of matrix [Set B]) / (Peak area in neat solution [Set A])
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
-
Acceptance Criteria:
Mandatory Visualizations
To better understand the experimental process and the logical relationships, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality, reliable, and reproducible data. While the initial investment in a custom-synthesized deuterated standard may be higher than for a structural analog, the benefits in terms of improved accuracy, precision, and method robustness far outweigh the cost. The compelling quantitative data and the endorsement from regulatory agencies provide a strong justification for their use, ultimately leading to greater confidence in study outcomes and smoother regulatory submissions.
References
Safety Operating Guide
Prudent Disposal of Adenosine-d2: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Adenosine-d2 is a critical component of laboratory safety and environmental responsibility. Although some safety data sheets (SDS) for non-deuterated adenosine (B11128) do not classify it as hazardous under Regulation (EC) No 1272/2008, other sources indicate that it can be harmful if swallowed, cause skin and eye irritation, may lead to respiratory irritation, and is suspected of causing genetic defects[1][2][3]. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical. This guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are familiar with your institution's specific hazardous waste management protocols.
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated[4].
Waste Classification and Container Management:
-
Waste Classification: Treat as hazardous waste[4].
-
Container: Use the original product container or a designated, leak-proof, and chemically compatible container for hazardous waste[4].
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound"), concentration, appropriate hazard pictograms, and the contact information of the responsible researcher or lab supervisor[4].
| Parameter | Guideline | Citations |
| Disposal Method | Dispose of contents and container via an approved waste disposal plant. | [4] |
| Waste Classification | Hazardous Waste. | [4] |
| Potential Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [2][4] |
| Container Management | Use original or chemically compatible, properly sealed, and clearly labeled containers. | [4] |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the methodology for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Empty Containers:
2. Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic to minimize the risk of spills or accidents[4].
3. Final Disposal:
-
Contact EHS: Schedule a pickup for the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department[4].
-
Do Not Transport: Do not attempt to transport the hazardous waste yourself[4].
-
Documentation: Follow all institutional procedures for hazardous waste pickup, including the completion of any required manifests or documentation[4].
-
Prohibited Disposal: Never dispose of this compound in the regular trash or down the drain[4].
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guidance for Handling Adenosine-d2
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides critical safety and logistical information for the handling and disposal of Adenosine-d2, a deuterium-labeled stable isotope of Adenosine.
Compound Information:
-
Name: this compound
-
Synonyms: Adenine riboside-d2, D-Adenosine-d2
-
Nature: Deuterium labeled Adenosine.[1] Deuterium is a stable, non-radioactive isotope of hydrogen.[2]
-
Primary Use: Used as a tracer for quantitation during drug development or as an internal standard for analysis by NMR, GC-MS, or LC-MS.[1]
While some safety data sheets (SDS) for the parent compound, Adenosine, classify it as non-hazardous, others indicate potential health effects such as skin, eye, and respiratory irritation, and it may be harmful if swallowed.[3][4][5] Given the varying classifications, it is prudent to handle this compound with a comprehensive safety approach.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety when handling this compound, particularly in its powdered form.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile gloves (minimum thickness of 0.13 mm or 5 mil).[6] Recommended: Double-gloving.[6][7] | Protects against skin contact and potential irritation.[4] Double-gloving provides an additional barrier in case the outer glove is compromised.[6] |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles or a face shield when there is a risk of splashes or powder dispersal.[6] | Prevents eye contact with the powder, which could cause serious irritation.[4] |
| Respiratory Protection | Required for powders: A NIOSH-approved air-purifying respirator with a P100 or FFP3 particulate filter.[6] | Protects the respiratory system from irritation due to the inhalation of this compound dust.[4][6] |
| Body Protection | Required: A standard lab coat. Recommended: A chemical-resistant apron or coveralls for larger-scale operations. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is crucial for minimizing the risk of contamination and exposure.
-
Preparation:
-
PPE Donning:
-
Put on PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure the cuffs of the lab coat are tucked into the outer gloves.[6]
-
-
Handling this compound:
-
As a Solid/Powder: Conduct all weighing and transferring of powdered this compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools like spatulas and handle the material gently to avoid creating dust.[6]
-
In Solution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
-
Post-Handling:
-
After completion of work, decontaminate the work surface with an appropriate solvent.
-
Securely seal the container of this compound.
-
-
PPE Doffing:
-
Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat, safety goggles, inner gloves, and finally the respirator.[6]
-
-
Hygiene:
-
Immediately wash hands thoroughly with soap and water after removing all PPE.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance. As this compound is a stable isotope and not radioactive, no special precautions for radioactivity are required.[2] Disposal should be in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused/Surplus this compound | Treat as chemical waste. Dispose of in a clearly labeled hazardous waste container and arrange for pickup by certified personnel. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid waste container. If heavily contaminated, it should be treated as chemical waste. |
| Empty this compound Containers | Rinse the container with a suitable solvent. Manage the rinsate as chemical waste. Deface the label of the empty container to indicate it no longer contains the hazardous material before disposing of it in the regular trash.[8] |
| Contaminated PPE (gloves, etc.) | Dispose of in the appropriate laboratory waste bins. Heavily contaminated PPE should be treated as chemical waste. |
| Aqueous Solutions of this compound | Depending on the concentration and local regulations, some non-hazardous liquid waste may be suitable for drain disposal after obtaining approval from the institution's Environmental Health and Safety (EH&S) department.[8] Otherwise, collect in a labeled waste container for chemical waste disposal. |
Workflow for Handling this compound
Caption: Workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
